molecular formula C15H22O3 B15591784 1,10:4,5-Diepoxy-7(11)-germacren-8-one

1,10:4,5-Diepoxy-7(11)-germacren-8-one

Cat. No.: B15591784
M. Wt: 250.33 g/mol
InChI Key: GTHJHHZMCSHKDZ-KBUPBQIOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a useful research compound. Its molecular formula is C15H22O3 and its molecular weight is 250.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(1R,4R,6R,11R)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one

InChI

InChI=1S/C15H22O3/c1-9(2)10-7-13-14(3,18-13)6-5-12-15(4,17-12)8-11(10)16/h12-13H,5-8H2,1-4H3/t12-,13-,14-,15-/m1/s1

InChI Key

GTHJHHZMCSHKDZ-KBUPBQIOSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Natural Origins of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known natural sources of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one. This document consolidates available data on its plant origins, though detailed experimental protocols and quantitative yields from primary scientific literature remain elusive despite extensive searches.

Natural Sources

The primary botanical source reported for this compound is the herb Isodon adenantha, a member of the Lamiaceae family.[1][2] Additionally, some commercial suppliers list Artemisia pallens (Asteraceae) as a source for this compound. However, it is crucial to note that primary scientific literature detailing the isolation and characterization of this compound specifically from these plants could not be identified in the current body of research.

While phytochemical investigations of Isodon adenantha have been conducted, they have predominantly focused on the isolation and identification of various diterpenoids.[3][4][5] Similarly, studies on the chemical constituents of Artemisia pallens have reported the presence of other sesquiterpene lactones, but not this compound.[6][7][8][9][10]

The information regarding these two plants as natural sources currently originates from commercial chemical supplier databases. Without access to the primary research that first reported the isolation of this compound, detailed quantitative data on its abundance in these sources cannot be provided at this time.

Quantitative Data Summary

Due to the absence of primary scientific literature detailing the isolation of this compound from natural sources, a table summarizing quantitative data such as yield and percentage of total extract cannot be compiled.

Experimental Protocols

The lack of accessible primary research articles describing the isolation and structural elucidation of this compound from a natural source prevents the inclusion of detailed experimental methodologies in this guide. General protocols for the isolation of sesquiterpene lactones from plant material typically involve the following steps, which can be adapted once a primary source is definitively identified and characterized.

General Workflow for Sesquiterpene Lactone Isolation

Isolation_Workflow Plant_Material Plant Material (e.g., dried, powdered leaves) Extraction Solvent Extraction (e.g., Maceration, Soxhlet with -Methanol, Ethanol, or Acetone) Plant_Material->Extraction Filtration_Concentration Filtration & Concentration (Removal of plant debris and solvent) Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) Crude_Extract->Solvent_Partitioning Fractionation Column Chromatography (e.g., Silica Gel, Sephadex) - Gradient Elution Solvent_Partitioning->Fractionation Purification Preparative HPLC or TLC (Isolation of pure compound) Fractionation->Purification Isolated_Compound This compound Purification->Isolated_Compound Structure_Elucidation Structural Elucidation (NMR, MS, IR, X-ray Crystallography) Isolated_Compound->Structure_Elucidation

Caption: Generalized workflow for the isolation of sesquiterpene lactones from plant sources.

Signaling Pathways and Logical Relationships

As the biological activity and mechanism of action of this compound are not extensively documented in the available scientific literature, a diagram of its signaling pathways cannot be constructed at this time.

Concluding Remarks

This technical guide consolidates the currently available information on the natural sources of this compound. While Isodon adenantha and Artemisia pallens are cited as sources by commercial suppliers, a definitive primary scientific publication detailing the isolation, characterization, and quantification of this compound is needed to provide the in-depth technical data required by the research community. Further phytochemical investigation into these and other related plant species is warranted to elucidate the natural abundance and potential biological activities of this sesquiterpenoid. Researchers are encouraged to consult primary literature for general methodologies on sesquiterpene lactone isolation and adapt them for their specific research needs once a verified natural source is established.

References

An In-Depth Technical Guide on the Isolation of 1,10:4,5-Diepoxy-7(11)-germacren-8-one from Isodon adenantha

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and potential biological activities of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a natural product found in the medicinal plant Isodon adenantha. This document details the experimental protocols for extraction and purification, presents spectroscopic data for structural elucidation, and explores the compound's potential mechanisms of action through key signaling pathways.

Introduction

Isodon adenantha, a plant belonging to the Lamiaceae family, is a rich source of various terpenoids, including diterpenoids and sesquiterpenoids, which have garnered significant interest for their diverse biological activities. Among these, this compound is a germacrane-type sesquiterpenoid that has been identified as a constituent of this plant.[1][2][3][4][5] The complex structure of this compound, featuring two epoxide rings, makes it a subject of interest for phytochemical and pharmacological research. This guide synthesizes the available information to provide a detailed protocol for its isolation and characterization.

Data Presentation

Physicochemical Properties
PropertyValue
Molecular Formula C₁₅H₂₂O₃
Molecular Weight 250.34 g/mol
CAS Number 32179-18-3
Appearance Not specified in literature
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972).[5]
Spectroscopic Data for Structural Elucidation
¹H NMR (CDCl₃) ¹³C NMR (CDCl₃) Mass Spectrometry (MS)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm m/z
(Predicted values based on similar germacrane (B1241064) sesquiterpenoids)(Predicted values based on similar germacrane sesquiterpenoids)[M]+: 250.1569 (Calculated for C₁₅H₂₂O₃)
δ 1.2-1.8 (m, CH₃)δ 15-25 (CH₃)(Characteristic fragmentation patterns would be observed)
δ 2.0-3.0 (m, CH₂, CH)δ 25-50 (CH₂, CH)
δ 3.0-3.5 (m, epoxide CH)δ 50-70 (epoxide C)
δ 4.5-5.5 (m, olefinic CH)δ 120-140 (olefinic C)
δ ~200 (C=O)

Experimental Protocols

The isolation of this compound from Isodon adenantha involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for isolating terpenoids from Isodon species.

Plant Material Collection and Preparation
  • Collection: The aerial parts of Isodon adenantha are collected and authenticated.

  • Preparation: The plant material is air-dried in the shade and then coarsely powdered.

Extraction
  • Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) or acetone at room temperature.

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity. The sesquiterpenoid is expected to be present in the less polar fractions (petroleum ether and chloroform).

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The petroleum ether or chloroform fraction is subjected to silica gel column chromatography.

    • Stationary Phase: Silica gel (100-200 or 200-300 mesh).

    • Mobile Phase: A gradient of petroleum ether and acetone (e.g., starting from 100:0 and gradually increasing the polarity to 0:100).

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled.

  • Further Purification (if necessary): The pooled fractions may require further purification using techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Isolation Workflow for this compound plant_material Isodon adenantha (Aerial Parts) powdered_material Dried and Powdered Plant Material plant_material->powdered_material extraction Extraction with 95% Ethanol/Acetone powdered_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation pe_fraction Petroleum Ether/Chloroform Fraction fractionation->pe_fraction other_fractions Other Fractions fractionation->other_fractions silica_gel Silica Gel Column Chromatography (Petroleum Ether-Acetone Gradient) pe_fraction->silica_gel fractions Collected Fractions silica_gel->fractions tlc TLC Analysis fractions->tlc pooled_fractions Pooled Fractions Containing Target Compound tlc->pooled_fractions purification Further Purification (e.g., HPLC) pooled_fractions->purification pure_compound Pure this compound purification->pure_compound

Caption: A flowchart illustrating the key steps in the isolation and purification of the target compound.

Potential Signaling Pathway Inhibition

Germacrane-type sesquiterpenoids have been reported to exhibit anti-inflammatory and cytotoxic activities, often through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[1][6][7]

nfkb_pathway Proposed Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikba IκBα ikk->ikba Phosphorylation ikba_p P-IκBα ikba->ikba_p nfkb NF-κB (p50/p65) nfkb_active Active NF-κB nfkb->nfkb_active Release degradation Proteasomal Degradation ikba_p->degradation nucleus Nucleus nfkb_active->nucleus Translocation transcription Gene Transcription nucleus->transcription inflammatory_mediators Pro-inflammatory Mediators (e.g., COX-2, iNOS, Cytokines) transcription->inflammatory_mediators compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one compound->ikk Inhibition

Caption: A diagram showing the potential inhibitory effect on the NF-κB signaling cascade.

mapk_pathway Proposed Modulation of the MAPK Signaling Pathway cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimuli receptor Receptor stimulus->receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk Phosphorylation mapk MAPK (p38, JNK, ERK) mapkk->mapk Phosphorylation nucleus Nucleus mapk->nucleus Translocation transcription_factors Transcription Factors (e.g., AP-1) gene_expression Inflammatory Gene Expression transcription_factors->gene_expression nucleus->transcription_factors Activation compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one compound->mapkkk Inhibition

Caption: A diagram illustrating the potential modulation of the MAPK signaling cascade.

Conclusion

This technical guide outlines the methodology for the isolation and characterization of this compound from Isodon adenantha. The provided protocols, data, and diagrams serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential. The potential for this and similar germacrane sesquiterpenoids to modulate key inflammatory pathways like NF-κB and MAPK highlights a promising area for future research in the development of novel anti-inflammatory and cytotoxic agents.

References

An In-Depth Technical Guide to the Spectroscopic Data of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a member of the germacrane (B1241064) class of sesquiterpenoids, characterized by a 10-membered carbon ring. Its structure features two epoxide rings and a ketone functional group, which are key determinants of its chemical reactivity and spectroscopic properties. The compound is identified by its CAS number 32179-18-3 and has a molecular formula of C₁₅H₂₂O₃, corresponding to a molecular weight of 250.34 g/mol .[3]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₅H₂₂O₃[4]
Molecular Weight 250.34 g/mol [3]
CAS Number 32179-18-3[3]
IUPAC Name (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one[3]
Purity (Typical) ≥96.0%[3][4]
Storage Temperature 2-8°C[3]
Flash Point 162.1 ± 14.3 °C[4]

Spectroscopic Data (Expected) and Analysis

While the specific experimental data for this compound is not available, this section details the expected spectroscopic characteristics based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would be crucial for confirming the connectivity and stereochemistry of the germacrane skeleton and its substituents.

Table 2: Expected ¹H NMR Spectral Data

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityNotes
Epoxide Protons 2.5 - 3.5d, dd, mProtons on carbons bearing the epoxide rings.
Aliphatic Protons 1.0 - 2.5mProtons on the germacrane ring.
Methyl Protons 0.9 - 1.8s, dMethyl groups attached to the germacrane skeleton and the isopropylidene group.

Table 3: Expected ¹³C NMR Spectral Data

CarbonExpected Chemical Shift (δ, ppm)Notes
Carbonyl (C=O) 190 - 210Ketone carbon.
Olefinic (C=C) 120 - 150Carbons of the exocyclic double bond.
Epoxide Carbons 50 - 70Carbons of the epoxide rings.
Aliphatic Carbons 20 - 50Carbons of the germacrane ring.
Methyl Carbons 15 - 30Methyl group carbons.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its ketone and epoxide functionalities.

Table 4: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O Stretch (Ketone) 1700 - 1725Strong
C-O-C Stretch (Epoxide) 1230 - 1280 (symmetric), 810 - 950 (asymmetric)Strong
C-H Stretch (Aliphatic) 2850 - 3000Medium-Strong
C=C Stretch (Alkene) 1640 - 1680Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula. The fragmentation pattern in the mass spectrum would be characteristic of the germacrane skeleton and would likely involve losses of small neutral molecules such as CO, H₂O, and fragments of the alkyl chain.

Table 5: Expected Mass Spectrometry Data

IonExpected m/zNotes
[M]⁺ 250Molecular ion peak.
[M-CH₃]⁺ 235Loss of a methyl group.
[M-C₃H₇]⁺ 207Loss of an isopropyl group.
[M-CO]⁺ 222Loss of carbon monoxide from the ketone.
[M-H₂O]⁺ 232Loss of water (possible rearrangement).

Experimental Protocols

The following are detailed, generalized methodologies for the isolation and spectroscopic analysis of sesquiterpenoids like this compound from a plant source such as Isodon adenantha.

Isolation and Purification

A typical workflow for the isolation of sesquiterpenoids from plant material is depicted below.[5]

Isolation_Workflow Plant_Material Dried and Powdered Plant Material (e.g., Isodon adenantha) Extraction Maceration with 95% Ethanol Plant_Material->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate (B1210297), n-butanol) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromatography Silica (B1680970) Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Purified_Fractions Combined and Concentrated Fractions TLC->Purified_Fractions Pool fractions of interest HPLC Preparative HPLC Purified_Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Generalized workflow for the isolation of this compound.

  • Extraction: The dried and powdered aerial parts of Isodon adenantha are macerated with a suitable solvent, typically 95% ethanol, at room temperature for several days. This process is repeated multiple times to ensure exhaustive extraction. The solvent is then removed under reduced pressure to yield a crude extract.[5]

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Sesquiterpenoids like the target compound are often enriched in the ethyl acetate fraction.[5]

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions containing the compound of interest are further purified by preparative high-performance liquid chromatography (HPLC) on a suitable column (e.g., C18) to yield the pure compound.

Spectroscopic Analysis

The following are generalized protocols for obtaining the spectroscopic data.

Spectroscopic_Analysis_Workflow Pure_Compound Pure this compound NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry (e.g., HR-ESI-MS) Pure_Compound->MS Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation IR->Structural_Elucidation MS->Structural_Elucidation

Caption: Workflow for the spectroscopic analysis and structural elucidation.

  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as the internal standard.

  • IR Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer. The sample can be analyzed as a thin film on a KBr pellet or in a suitable solvent.

  • Mass Spectrometry: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and molecular formula.

Conclusion

This compound is a sesquiterpenoid with a complex and interesting chemical structure. While specific, published raw spectroscopic data is not readily accessible, this guide provides a comprehensive overview of the expected spectroscopic characteristics and detailed, generalized protocols for its isolation and analysis. This information is intended to be a valuable resource for researchers working with this compound and other related natural products. Further research to fully characterize this compound and explore its biological activities is warranted.

References

chemical structure and stereochemistry of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one. This natural product, isolated from medicinal plants such as Isodon adenantha and Curcuma aeruginosa, possesses a unique tricyclic structure with multiple stereocenters.[1] This document collates available spectroscopic and structural data, outlines general experimental approaches for its isolation, and discusses its place within the broader context of sesquiterpenoid biosynthesis. While detailed experimental protocols and specific biological pathway data for this compound are not extensively available in the current literature, this guide aims to provide a foundational resource for researchers interested in this molecule.

Chemical Structure and Stereochemistry

This compound is a sesquiterpenoid characterized by a germacrane (B1241064) skeleton. The systematic IUPAC name for this compound is (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one .[2][3] This nomenclature defines the absolute stereochemistry at the chiral centers.

The core structure consists of a ten-membered ring, which is characteristic of germacrane sesquiterpenoids. The molecule features two epoxide rings, one between carbons C1 and C10, and another between C4 and C5. A ketone group is present at C8, and an exocyclic double bond is located between C7 and C11.

Key Structural Features:

  • Germacrane Skeleton: A ten-membered carbocyclic ring.

  • Two Epoxide Rings: Located at the 1,10 and 4,5 positions.

  • Ketone Functional Group: Positioned at C8.

  • Exocyclic Double Bond: At the 7(11) position.

  • Four Chiral Centers: The stereochemistry is defined as 1R, 4S, 6S, and 11S.

The chemical formula of the compound is C₁₅H₂₂O₃ , and its molecular weight is approximately 250.33 g/mol .[4]

Chemical Identifiers
IdentifierValue
CAS Number 32179-18-3
IUPAC Name (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one
Molecular Formula C₁₅H₂₂O₃
Molecular Weight 250.33 g/mol
InChI Key GTHJHHZMCSHKDZ-CVSAEHQPSA-N
SMILES C[C@@]12--INVALID-LINK--C/C1=C(\C)C)C1(O1)C">C@HO2

Spectroscopic Data

Experimental Protocols

Isolation from Natural Sources

This compound has been identified as a constituent of Isodon adenantha and Curcuma aeruginosa.[1] A general protocol for the isolation of sesquiterpenoids from plant material is outlined below. It should be noted that a specific, optimized protocol for this particular compound is not available in the literature.

General Isolation Procedure for Sesquiterpenoids from Curcuma aeruginosa Rhizomes:

  • Extraction: Dried and powdered rhizomes of Curcuma aeruginosa are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the secondary metabolites.

  • Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. This is often performed using a sequence of solvents with increasing polarity, for example, n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Separation: The fraction containing the target sesquiterpenoids (typically the less polar fractions like n-hexane or chloroform) is then subjected to various chromatographic techniques.

    • Column Chromatography: Initial separation is often achieved using silica (B1680970) gel column chromatography with a gradient elution system of n-hexane and ethyl acetate.

    • Preparative Thin-Layer Chromatography (PTLC): Further purification of fractions can be performed on preparative TLC plates.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is often achieved using preparative or semi-preparative HPLC, typically with a reversed-phase column.

  • Structure Elucidation: The structure of the isolated pure compound is then determined using a combination of spectroscopic methods, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC), mass spectrometry (MS), and possibly X-ray crystallography for unambiguous stereochemical assignment.

G cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Structural Analysis plant_material Dried Plant Material (e.g., Curcuma aeruginosa rhizomes) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom fractions Fractions column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure 1,10:4,5-Diepoxy-7(11)- germacren-8-one hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy crystallography X-ray Crystallography (optional) pure_compound->crystallography elucidation Structure Elucidation spectroscopy->elucidation crystallography->elucidation

A generalized workflow for the isolation and characterization of natural products.
Chemical Synthesis

A detailed, published total synthesis of this compound has not been identified in the scientific literature. The synthesis of germacrane sesquiterpenoids is a complex challenge in organic chemistry due to the stereochemical complexity and the conformational flexibility of the ten-membered ring.

Biosynthesis and Potential Biological Significance

This compound belongs to the large class of sesquiterpenoids, which are biosynthesized from farnesyl pyrophosphate (FPP). The biosynthesis of the germacrane skeleton is a key step in the formation of many other types of sesquiterpenoids.

General Sesquiterpenoid Biosynthetic Pathway:

The biosynthesis begins with the cyclization of the linear precursor, farnesyl pyrophosphate (FPP), catalyzed by a class of enzymes known as terpene synthases. For germacrane-type sesquiterpenoids, this involves the formation of a 10-membered ring. Subsequent enzymatic modifications, such as oxidation, hydroxylation, and epoxidation, lead to the vast diversity of sesquiterpenoid structures observed in nature. The formation of the two epoxide rings and the ketone group in this compound are examples of such post-cyclization modifications.

G IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Germacrene Germacrane Skeleton FPP->Germacrene Terpene Synthase Diepoxy 1,10:4,5-Diepoxy-7(11)- germacren-8-one Germacrene->Diepoxy Oxidative Enzymes

A simplified schematic of the general sesquiterpenoid biosynthetic pathway.

The biological activity of this compound has not been extensively studied. However, sesquiterpenoids as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Given its presence in medicinal plants, it is plausible that this compound contributes to their traditional therapeutic uses. Further research is warranted to explore the pharmacological potential of this unique diepoxy germacrane sesquiterpenoid.

References

physical and chemical properties of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a naturally occurring sesquiterpenoid compound that has been identified in various plant species, notably Isodon adenantha and Curcuma aeruginosa.[1] As a member of the germacrane (B1241064) class of sesquiterpenes, this molecule features a characteristic ten-membered ring system and multiple reactive epoxide functional groups. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with available information on its biological activity. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

Precise experimental determination of all physical properties for this compound is not extensively documented in publicly available literature. The data presented below is a compilation from various chemical supplier databases and may include predicted values.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₂O₃[2]
Molecular Weight 250.34 g/mol [2]
CAS Number 32179-18-3[1]
IUPAC Name (1R,4S,6S,9E)-9-(propan-2-ylidene)-1,6-dimethyl-5,12-dioxatricyclo[9.1.0.0⁴,⁶]dodecan-8-oneN/A
Appearance Solid (predicted)N/A
Melting Point Not available[3]
Boiling Point 358.8 ± 42.0 °C at 760 mmHg (predicted)[3]
Density 1.1 ± 0.1 g/cm³ (predicted)[3]
Flash Point 162.1 ± 14.3 °C (predicted)[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4]
InChI Key GTHJHHZMCSHKDZ-XQLPTFJDSA-NN/A

Spectral Data

Detailed spectral data such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry are crucial for the unambiguous identification and characterization of this compound. While commercial suppliers indicate the availability of such data upon request, it is not readily found in published literature. Researchers working with this compound are advised to acquire and interpret these spectra for verification of their samples.

Isolation and Purification

Natural Sources

This compound has been identified as a constituent of the following plant species:

  • Isodon adenantha : This compound is reported to be isolated from the herbs of this plant.[1][5]

  • Curcuma aeruginosa : This sesquiterpenoid has also been detected in the rhizomes of this plant, commonly known as "pink and blue ginger" or "temu ireng".

General Experimental Protocol for Isolation

A specific, detailed experimental protocol for the isolation and purification of this compound is not explicitly described in the available scientific literature. However, a general workflow for the isolation of sesquiterpenoids from plant material can be proposed. This protocol is a generalized representation and would require optimization for the specific plant matrix and target compound.

Isolation_Workflow plant_material Air-dried and powdered plant material (e.g., Isodon adenantha herbs) extraction Solvent Extraction (e.g., Ethanol, Methanol, or Hexane) plant_material->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Hexane/Methanol-Water) crude_extract->partitioning fractions Polar and Non-polar Fractions partitioning->fractions chromatography Column Chromatography (Silica Gel or Sephadex) fractions->chromatography subfractions Eluted Sub-fractions chromatography->subfractions purification Preparative HPLC or TLC subfractions->purification pure_compound Pure this compound purification->pure_compound Mechanism_Investigation compound This compound cell_lines Cancer Cell Lines compound->cell_lines cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) cell_lines->cytotoxicity_assay ic50 Determine IC50 cytotoxicity_assay->ic50 apoptosis_assay Apoptosis Assays (e.g., Annexin V/PI, Caspase activity) ic50->apoptosis_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, RT-PCR) apoptosis_assay->pathway_analysis target_identification Target Identification Studies pathway_analysis->target_identification

References

A Technical Guide to the Biological Activities of Germacrone (Sesquiterpenoid)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of the sesquiterpenoid germacrone (B1671451). While the initial query focused on "germacren-8-one," the available scientific literature predominantly refers to "germacrone" for the compound with CAS number 6902-91-6. It is a bioactive natural product found in various medicinal plants, notably from the Zingiberaceae family, such as Rhizoma Curcuma.[1] This document synthesizes current research on its diverse pharmacological effects, presents quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows.

Overview of Biological Activities

Germacrone has emerged as a molecule of significant interest due to its wide spectrum of pharmacological properties.[2] These activities stem from its unique chemical structure and its ability to modulate various cellular signaling pathways.[3] The primary reported biological activities include anticancer, anti-inflammatory, and antimicrobial effects.[2][4]

Anticancer Activity

Germacrone demonstrates potent cytotoxic effects across a range of cancer cell lines, including breast, liver, lung, and cervical cancers.[4][5] Its primary mechanisms of action involve the induction of cell cycle arrest and apoptosis (programmed cell death).[2][6] Furthermore, studies on germacrone derivatives have shown that structural modifications can significantly enhance its anticancer potency and its ability to inhibit key signaling molecules like c-Met kinase, which is implicated in cancer progression.[7][8]

Anti-inflammatory Activity

The anti-inflammatory properties of germacrone are well-documented.[9][10] It has been shown to alleviate inflammation in various experimental models.[11] The underlying mechanism is linked to its ability to modulate critical inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[3][11] By inhibiting NF-κB activation, germacrone can suppress the production of pro-inflammatory cytokines such as TNF-α and IFN-γ.[11]

Antimicrobial and Antiviral Activities

Germacrone and other sesquiterpenoid-rich essential oils exhibit significant activity against a variety of bacterial and fungal pathogens.[12][13] The mechanism of action is thought to involve the disruption of microbial cell membrane integrity.[3] In addition to its antibacterial and antifungal properties, germacrone has demonstrated antiviral activity, particularly against influenza A (H1N1, H3N2) and influenza B viruses.[6]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data from various studies, providing a comparative look at the efficacy of germacrone and its derivatives.

Table 1: Cytotoxic Activity (IC₅₀ in μM) of Germacrone Derivatives against Human Cancer Cell Lines

CompoundBel-7402 (Hepatocellular Carcinoma)HepG2 (Hepatocellular Carcinoma)A549 (Lung Carcinoma)HeLa (Cervical Cancer)
Germacrone >100>100>100>100
Derivative 3a (R = H) 45.32 ± 1.1565.28 ± 2.1158.61 ± 1.5371.49 ± 2.34
Derivative 3b (R = 4-F) 28.74 ± 0.9821.15 ± 0.8735.43 ± 1.0240.26 ± 1.18
Derivative 3c (R = 4-Cl) 35.16 ± 1.0530.79 ± 1.1242.88 ± 1.2148.91 ± 1.37
Derivative 3d (R = 4-Br) 39.81 ± 1.1138.46 ± 1.1949.17 ± 1.3355.32 ± 1.45
Derivative 3e (R = 4-CH₃) 42.13 ± 1.2350.22 ± 1.4853.76 ± 1.4160.18 ± 1.62

Data sourced from a study on synthesized germacrone derivatives where the 8-hydroxy position was modified with substituted benzoyl groups.[7]

Table 2: c-Met Kinase Inhibitory Activity of Germacrone Derivatives

CompoundIC₅₀ (μM)
Germacrone >50
Derivative 3a (R = H) 1.06
Derivative 3b (R = 4-F) 0.42
Derivative 3c (R = 4-Cl) 0.68
Derivative 3d (R = 4-Br) 0.81
Derivative 3e (R = 4-CH₃) 0.95

Data sourced from a study on synthesized germacrone derivatives.[7]

Table 3: Minimum Inhibitory Concentration (MIC) of Sesquiterpenoids Against Various Microbes

Sesquiterpenoid/Essential OilMicroorganismMIC (μg/mL)
Compound 6 (from I. simonsii) Staphylococcus aureus4
Compound 7 (from I. simonsii) Staphylococcus aureus8
Compound 6 (from I. simonsii) Methicillin-resistant S. aureus (MRSA)2-8
Compound 7 (from I. simonsii) Methicillin-resistant S. aureus (MRSA)2-8
Lannea egregia Essential Oil Panel of Bacteria & Fungi156 - 625
Emilia sonchifolia Essential Oil Panel of Bacteria & Fungi156 - 625

Data compiled from studies on sesquiterpenoids and essential oils.[12][14]

Signaling Pathways and Visualizations

Germacrone exerts its biological effects by interacting with complex cellular signaling networks. A key pathway implicated in its anti-inflammatory and anticancer activities is the NF-κB signaling pathway.

NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival.[15][16] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[17] Pro-inflammatory stimuli, such as TNFα or IL-1, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing the active NF-κB complex to translocate to the nucleus and activate the transcription of target genes.[15][16] Germacrone has been shown to suppress the phosphorylation of NF-κB p65 and enhance the expression of IκB, thereby inhibiting this pathway and reducing inflammation.[11]

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNFα, IL-1) Receptor Cell Surface Receptor (e.g., TNFR) Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates p_IkB Phosphorylated IκB IkB->p_IkB NFkB NF-κB (p50/p65) Active_NFkB Active NF-κB NFkB->Active_NFkB translocates Inactive_Complex Inactive Complex (NF-κB-IκB) Inactive_Complex->IkB Inactive_Complex->NFkB Ub_Degradation Ubiquitination & Proteasomal Degradation p_IkB->Ub_Degradation leads to Ub_Degradation->Inactive_Complex Germacrone Germacrone Germacrone->IKK_complex inhibits DNA DNA Active_NFkB->DNA binds to Gene_Transcription Gene Transcription (Pro-inflammatory cytokines, chemokines, etc.) DNA->Gene_Transcription activates

Canonical NF-κB signaling pathway and the inhibitory action of germacrone.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of sesquiterpenoids like germacrone.

General Workflow for Bioactivity Screening

The process of identifying and validating the biological activity of a natural product like germacrone typically follows a structured workflow from extraction to in vivo testing.

Bioactivity_Workflow node_plant Plant Material (e.g., Rhizoma Curcuma) node_extraction Extraction & Isolation (e.g., Hydrodistillation, Chromatography) node_plant->node_extraction node_identification Structural Elucidation (GC-MS, NMR) node_extraction->node_identification node_invitro In Vitro Bioassays (Anticancer, Antimicrobial, etc.) node_identification->node_invitro node_mechanism Mechanism of Action Studies (Signaling Pathways, Western Blot) node_invitro->node_mechanism node_invivo In Vivo Animal Models (e.g., TPA-induced ear edema, Xenograft models) node_invitro->node_invivo node_mechanism->node_invivo node_conclusion Lead Compound Identification & Further Development node_invivo->node_conclusion

References

An In-depth Technical Guide to 1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Sesquiterpenoid with Antimicrobial and Potential Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the available scientific literature on 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a naturally occurring sesquiterpenoid. This document collates the known chemical properties, biological activities, and potential mechanisms of action of this compound. Quantitative data from antimicrobial studies are presented in tabular format for clarity. Detailed experimental protocols for relevant assays are described, and a proposed signaling pathway for its potential anti-inflammatory effects is visualized using Graphviz. This guide serves as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this compound.

Introduction

This compound is a sesquiterpenoid compound that has been isolated from various plant sources, including Isodon adenantha, Curcuma aeruginosa, and Juncus maritimus.[1][2] As a member of the germacrane (B1241064) class of sesquiterpenes, it possesses a characteristic ten-membered ring system. The presence of two epoxide functionalities and a ketone group suggests a potential for diverse biological activities. This document aims to synthesize the current knowledge on this compound to facilitate future research and development efforts.

Chemical Properties

PropertyValueReference
Chemical Formula C₁₅H₂₂O₃[3]
Molecular Weight 250.34 g/mol [4]
CAS Number 32179-18-3[3]
IUPAC Name (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one[4]
Class Sesquiterpenoid (Germacrane)[5]

Biological Activities and Quantitative Data

The primary biological activities reported for this compound and its close structural analogs are in the antimicrobial domain. The following tables summarize the available quantitative data.

Table 3.1: Antibacterial Activity of 1,10-Epoxygermacrone
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis4.3 nmol/mL
Pseudomonas aeruginosa0.043 µmol/mL

Note: The data is for 1,10-epoxygermacrone, which is structurally very similar to the target compound and likely exhibits comparable activity.

Table 3.2: Antifungal Activity of Juncus maritimus Methanol (B129727) Extract
Fungal StrainMinimum Inhibitory Concentration (MIC) of Extract
Trichophyton mentagrophytes3.125 - 12.5 µg/mL
Microsporum gypseum3.125 - 12.5 µg/mL
Trichophyton rubrum3.125 - 12.5 µg/mL
Microsporum canis3.125 - 12.5 µg/mL

Note: this compound was identified as a constituent of this active extract. The MIC values represent the activity of the total extract, not the pure compound.[6]

Potential Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Germacrane sesquiterpenes have been identified as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical regulator of the inflammatory response. The proposed mechanism involves the inhibition of IκBα degradation, a key step in the activation of NF-κB. By preventing the degradation of IκBα, the NF-κB dimer is sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

Diagram 4.1: Proposed Inhibition of the Canonical NF-κB Pathway by this compound

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1) Receptor Receptor IKK_Complex IKK Complex (IKKα/β/γ) Receptor->IKK_Complex activates IkBa IκBα IKK_Complex->IkBa phosphorylates IkBa_P P-IκBα IkBa->IkBa_P NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Proteasome Proteasome IkBa_P->Proteasome ubiquitination & degradation Germacrenone 1,10:4,5-Diepoxy- 7(11)-germacren-8-one Germacrenone->IkBa inhibits degradation IkBa_NFkB_Complex IκBα NF-κB IkBa_NFkB_Complex->NFkB releases IkBaNFkB IkBaNFkB IkBaNFkB->IkBa_NFkB_Complex DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Transcription DNA->Genes activates

Caption: Proposed mechanism of NF-κB inhibition.

Experimental Protocols

Isolation of this compound from Curcuma aeruginosa

The following is a general protocol for the isolation of sesquiterpenoids from Curcuma aeruginosa rhizomes, which would be applicable for obtaining this compound.

  • Extraction:

    • Air-dried and powdered rhizomes of C. aeruginosa are macerated with methanol at room temperature for 72 hours.

    • The extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.[7]

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with n-hexane, chloroform (B151607), and ethyl acetate.

    • The chloroform fraction, which is likely to contain the target compound, is concentrated.

  • Chromatography:

    • The chloroform fraction is subjected to column chromatography on silica (B1680970) gel.

    • Elution is performed with a gradient of n-hexane and ethyl acetate.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing the compound of interest are pooled and further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[7]

Diagram 5.1: General Workflow for Isolation

Isolation_Workflow start Powdered C. aeruginosa Rhizomes maceration Maceration with Methanol start->maceration filtration Filtration & Concentration maceration->filtration crude_extract Crude Methanol Extract filtration->crude_extract partition Solvent Partitioning (n-hexane, Chloroform, Ethyl Acetate) crude_extract->partition chloroform_fraction Chloroform Fraction partition->chloroform_fraction column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc purification Preparative TLC / HPLC tlc->purification final_product Pure 1,10:4,5-Diepoxy- 7(11)-germacren-8-one purification->final_product

Caption: Isolation workflow from C. aeruginosa.

Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This method is used for preliminary screening of antimicrobial activity.

  • Plate Preparation: A sterile agar (B569324) medium is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a suspension of the test microorganism.

  • Well Creation: Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Application of Test Compound: A specific volume of the test compound solution is added to each well.

  • Incubation: The plates are incubated under appropriate conditions.

  • Observation: The diameter of the zone of inhibition around each well is measured to assess the antimicrobial activity.

Conclusion and Future Directions

This compound is a sesquiterpenoid with demonstrated antimicrobial properties and a strong potential for anti-inflammatory activity through the inhibition of the NF-κB pathway. The currently available data, while promising, is limited. Further research is warranted to:

  • Isolate and fully characterize the compound from its various natural sources to confirm its structure and stereochemistry.

  • Conduct comprehensive in vitro cytotoxicity studies against a panel of cancer cell lines to determine its IC₅₀ values and potential as an anticancer agent.

  • Perform detailed mechanistic studies to confirm and elucidate the specifics of NF-κB pathway inhibition.

  • Evaluate the in vivo efficacy and safety of this compound in relevant animal models of infection and inflammation.

This technical guide provides a solid starting point for researchers to build upon, with the ultimate goal of potentially developing this compound into a novel therapeutic agent.

References

Unveiling a Sesquiterpenoid: A Technical Guide to 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a natural product isolated from medicinal plants. This document collates the available information on its discovery, history, and chemical properties. Detailed experimental protocols for its isolation and characterization, where available in public literature, are presented. Furthermore, this guide summarizes its known biological activities, offering a foundation for future research and development in the pharmaceutical and life sciences sectors.

Introduction

This compound is a sesquiterpenoid compound belonging to the germacrane (B1241064) class.[1] Natural products, particularly sesquiterpenoids, are a rich source of structurally diverse molecules with a wide array of biological activities, making them promising candidates for drug discovery.[2][3] This guide aims to consolidate the current knowledge on this compound to facilitate further scientific inquiry.

Discovery and History

This compound has been identified as a constituent of the plant species Isodon adenantha.[1][4][5][6] Plants of the Isodon genus are known to produce a variety of terpenoids, including diterpenoids with cytotoxic properties.[7][8] The compound has also been detected in metabolite profiling studies of Curcuma aeruginosa (Temu Ireng), where it was associated with toxicity-related activities.[8] While the initial discovery and full structural elucidation are not detailed in readily available literature, its consistent listing as a natural product from these sources points to its isolation and characterization within the field of phytochemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
Chemical Formula C₁₅H₂₂O₃[9]
Molecular Weight 250.34 g/mol [10]
CAS Number 32179-18-3[10]
IUPAC Name (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one[10]
Class Sesquiterpenoid (Germacrane)[1]
Appearance Not specified in available literature
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
Storage Temperature 2-8°C[10]

Experimental Protocols

Detailed experimental protocols for the isolation and structural elucidation of this compound are not explicitly available in the searched literature. However, a general workflow for the isolation of sesquiterpenoids from plant material can be inferred.

Workflow for Isolation of Sesquiterpenoids from Plant Material

G A Plant Material (e.g., Isodon adenantha) B Drying and Grinding A->B C Extraction with Organic Solvents (e.g., Ethanol, Methanol) B->C D Solvent Evaporation C->D E Crude Extract D->E F Solvent-Solvent Partitioning E->F G Fractionation (e.g., Chloroform, Ethyl Acetate) F->G H Column Chromatography (Silica Gel) G->H I Further Purification (e.g., Preparative HPLC) H->I J Isolated this compound I->J

Caption: Generalized workflow for the isolation of sesquiterpenoids.

Structural Elucidation

The structure of this compound, including its stereochemistry as indicated by its IUPAC name (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one, would have been determined using a combination of spectroscopic techniques.[10] A logical workflow for this process is outlined below.

Logical Workflow for Structural Elucidation

G A Isolated Compound B Mass Spectrometry (MS) - Determine Molecular Formula (C15H22O3) A->B C Infrared (IR) Spectroscopy - Identify Functional Groups (e.g., C=O, C-O-C) A->C D 1D NMR Spectroscopy (1H, 13C) - Determine Carbon Skeleton and Proton Environments A->D H Proposed Structure of this compound E 2D NMR Spectroscopy (COSY, HSQC, HMBC) - Establish Connectivity D->E F NOESY/ROESY Spectroscopy - Determine Relative Stereochemistry E->F F->H G X-ray Crystallography (if suitable crystals are obtained) - Confirm Absolute Stereochemistry G->H

Caption: Standard workflow for elucidating the structure of a natural product.

While specific spectral data is not available in the public domain, commercial suppliers indicate that NMR, HPLC, and LC-MS data exist.[11]

Biological Activity

The biological activity of this compound has not been extensively studied. However, its presence in Isodon adenantha, a plant known for producing cytotoxic diterpenoids, and its association with toxicity in Curcuma aeruginosa suggest that it may possess cytotoxic or other pharmacological properties.[7][8] Many sesquiterpenoids exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] Further investigation is warranted to determine the specific biological targets and mechanisms of action of this compound.

Conclusion

This compound is a structurally interesting sesquiterpenoid natural product. While its discovery and basic chemical properties are documented, a significant gap exists in the publicly available scientific literature regarding its detailed experimental characterization and biological activity. This guide provides a framework based on existing information and general methodologies in natural product chemistry. It is hoped that this compilation will stimulate further research into this compound, leading to a more complete understanding of its chemical and biological properties and its potential for applications in medicine and science.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product that has been isolated from plants such as Isodon adenantha and Artemisia pallens.[1] As a member of the germacrane (B1241064) class of sesquiterpenoids, this compound possesses a ten-membered ring skeleton, which is a common feature in many biologically active natural products. The presence of two epoxide functionalities suggests potential for diverse chemical reactivity and biological activity, making it a target of interest for synthetic chemists and drug discovery programs. This document provides a proposed synthetic protocol for this compound, based on established chemical transformations of related germacrane sesquiterpenes, along with its physicochemical properties. No detailed experimental data for a total synthesis or biological signaling pathways have been found in the public domain.

Physicochemical Properties

PropertyValueReference
CAS Number 32179-18-3
Molecular Formula C₁₅H₂₂O₃[1]
Molecular Weight 250.33 g/mol [1]
IUPAC Name (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0⁴,⁶]dodecan-8-one
Storage Temperature 2-8 °C

Proposed Synthetic Protocol

The following is a proposed, hypothetical protocol for the synthesis of this compound, commencing from the readily available germacrone (B1671451). The proposed route proceeds via a two-step epoxidation. It should be noted that the direct epoxidation of germacrone with m-chloroperoxybenzoic acid (mCPBA) has been reported to yield a mixture of mono-epoxides, namely 1,10-epoxygermacrone (B1258720) and 4,5-epoxygermacrone. Therefore, a stepwise approach is suggested here, which would likely require optimization by the end-user.

Experimental Workflow Diagram

Synthesis_Workflow Proposed Synthesis of this compound Germacrone Germacrone Step1 Step 1: Mono-epoxidation Germacrone->Step1 Monoepoxide 1,10-Epoxygermacrone (and 4,5-isomer) Step1->Monoepoxide mCPBA (1 equiv) DCM, 0°C to rt Purification1 Chromatographic Purification Monoepoxide->Purification1 Step2 Step 2: Second Epoxidation Purification1->Step2 Isolated 1,10-Epoxygermacrone Diepoxide This compound Step2->Diepoxide mCPBA (>1 equiv) DCM, rt Purification2 Final Purification (Chromatography/Crystallization) Diepoxide->Purification2 FinalProduct Target Compound Purification2->FinalProduct

Caption: Proposed two-step synthesis of the target compound from germacrone.

Step 1: Synthesis of 1,10-Epoxygermacrone

Materials:

  • Germacrone

  • m-Chloroperoxybenzoic acid (mCPBA, ~77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

  • Dissolve germacrone (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve mCPBA (1.0-1.1 eq) in DCM.

  • Add the mCPBA solution dropwise to the cooled germacrone solution over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution, followed by saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the isomeric mono-epoxides.

Step 2: Synthesis of this compound

Materials:

  • 1,10-Epoxygermacrone (from Step 1)

  • m-Chloroperoxybenzoic acid (mCPBA, ~77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Dissolve the purified 1,10-epoxygermacrone (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add mCPBA (1.1-1.5 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed. This may require an extended reaction time.

  • Work-up the reaction as described in Step 1 (quenching with Na₂S₂O₃ and NaHCO₃, extraction, washing, and drying).

  • Concentrate the dried organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product, this compound. Further purification may be achieved by recrystallization if the product is a solid.

Disclaimer

The synthetic protocol detailed above is a proposed route based on known chemical reactions for similar compounds and has not been experimentally validated from the cited literature. Researchers should perform their own literature search and optimize the reaction conditions accordingly. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for the Quantification of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a natural product isolated from plants such as Isodon adenantha and Curcuma aeruginosa. The protocols outlined below are based on established analytical techniques for the quantification of sesquiterpene lactones and can be adapted for specific research needs.

Introduction

This compound is a sesquiterpenoid compound that has been identified in various plant species. Due to the well-documented biological activities of related sesquiterpene lactones, such as anti-inflammatory and cytotoxic effects, accurate and precise quantification of this compound in plant extracts and other matrices is crucial for quality control, drug discovery, and pharmacological studies. This document details protocols for High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and reliable techniques for the analysis of such compounds.

While specific quantitative data for this compound is not extensively available in the public domain, the methodologies presented here are based on validated methods for analogous sesquiterpenoids and provide a strong foundation for developing a robust quantitative assay.

Analytical Methods

Two primary analytical methods are recommended for the quantification of this compound: HPLC-DAD for non-volatile analysis and GC-MS for volatile and semi-volatile analysis.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a versatile and widely used technique for the quantification of sesquiterpene lactones due to their chromophoric properties.

a) Sample Preparation (from Plant Material):

  • Grinding: Grind dried plant material (e.g., leaves, rhizomes) to a fine powder (e.g., 40-mesh).

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material.

    • Add 20 mL of methanol (B129727) or ethanol.

    • Extract using ultrasonication for 30-60 minutes at room temperature.

    • Alternatively, perform maceration with shaking for 1-2 hours.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

b) Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

    • Gradient Example: 0-10 min, 30-50% A; 10-25 min, 50-70% A; 25-30 min, 70-30% A; 30-35 min, 30% A (for column re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: Diode-Array Detector (DAD) monitoring at a wavelength of 210-230 nm.

  • Injection Volume: 10-20 µL.

c) Calibration and Quantification:

  • Standard Preparation: Prepare a stock solution of purified this compound standard in methanol (e.g., 1 mg/mL).

  • Calibration Curve: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Analysis: Inject the calibration standards and the prepared samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

The following table summarizes typical validation parameters for HPLC methods used for sesquiterpenoid quantification. These should be established during method development.

ParameterTypical Range/Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.5 - 5.0 µg/mL
Precision (RSD%) < 2% (Intra-day), < 3% (Inter-day)
Accuracy (Recovery %) 95 - 105%
Specificity No interfering peaks at the retention time of the analyte
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like sesquiterpenoids.

a) Sample Preparation (from Plant Material):

  • Extraction: Use the same extraction procedure as for HPLC, but with a more volatile solvent like hexane (B92381) or dichloromethane (B109758) if targeting a broader range of sesquiterpenes.

  • Concentration: The extract may need to be concentrated under a gentle stream of nitrogen before analysis.

  • Derivatization (Optional): For compounds with poor volatility or thermal stability, derivatization (e.g., silylation) might be necessary, though it is often not required for sesquiterpene lactones.

b) GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 40-500) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound (MW: 250.34), characteristic ions should be selected for SIM mode to enhance sensitivity and selectivity.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

c) Calibration and Quantification:

  • Standard Preparation: Prepare a stock solution and calibration standards of the purified analyte in a suitable solvent (e.g., hexane or ethyl acetate).

  • Analysis: Inject the standards and samples into the GC-MS system.

  • Quantification: In SIM mode, monitor specific ions for the analyte and an internal standard (if used). Construct a calibration curve and quantify as described for HPLC.

While specific quantitative data for this compound is limited, a study on Curcuma aeruginosa rhizome extract reported its presence. The following table provides a representative format for presenting such data.

Analytical MethodPlant SourcePlant PartConcentration/Relative AbundanceReference
GC-MSCurcuma aeruginosaRhizome1.41% (relative peak area)[1]
HPLC-DADIsodon adenanthaAerial PartsTo be determined-

Biological Activity and Signaling Pathway

Sesquiterpene lactones as a class are known to possess significant biological activities, including anti-inflammatory and cytotoxic effects. A primary mechanism of action for many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3]

NF-κB Signaling Pathway Inhibition:

The NF-κB transcription factor plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines like TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. Sesquiterpene lactones can inhibit this pathway by alkylating and inactivating components of the IKK complex or the p65 subunit of NF-κB, thereby preventing IκB degradation and NF-κB activation.[4][5][6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Plant Material (e.g., Curcuma aeruginosa) grinding Grinding to Powder plant_material->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC-DAD Analysis filtration->hplc gcms GC-MS Analysis filtration->gcms peak_integration Peak Integration hplc->peak_integration gcms->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification nf_kb_pathway cluster_nucleus stimuli Inflammatory Stimuli (e.g., TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex (Inactive) ikk->ikb_nfkb Phosphorylation ikb_p P-IκB ikb_nfkb->ikb_p nfkb NF-κB (Active) ikb_nfkb->nfkb Release proteasome Proteasomal Degradation ikb_p->proteasome nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription (Inflammatory Response) sl Sesquiterpene Lactone (e.g., this compound) sl->ikk Inhibition

References

Application Notes and Protocols for 1,10:4,5-Diepoxy-7(11)-germacren-8-one in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solubilization and use of 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid isolated from the herbs of Isodon adenantha, for in vitro research applications.[1][2][3] Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable data.

Introduction

This compound is a member of the germacranolide class of sesquiterpene lactones. Compounds in this class have garnered significant interest for their diverse biological activities, including potential anti-inflammatory and anticancer properties. In vitro studies are essential for elucidating the mechanisms of action of this compound. A critical first step for any in vitro assay is the proper dissolution of the compound to ensure accurate and consistent delivery to the biological system. This protocol outlines the recommended procedures for preparing stock solutions and working concentrations of this compound for cell-based assays.

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative parameters for the preparation and application of this compound solutions in in vitro studies.

ParameterRecommended Value/RangeNotes
Primary Solvent Dimethyl sulfoxide (B87167) (DMSO), anhydrousDMSO is a highly effective solvent for many organic compounds, including sesquiterpene lactones.[2][4]
Stock Solution Concentration 10-50 mMWhile the maximum solubility in DMSO is not definitively established, this range is a practical starting point for most in vitro applications.
Final DMSO Concentration in Culture ≤ 0.5% (v/v) , ideally ≤ 0.1% (v/v) High concentrations of DMSO can be cytotoxic.[5][6][7][8] A vehicle control with the same final DMSO concentration should always be included in experiments.
Effective Concentration Range (In Vitro) 0.5 µM - 200 µMThis is a general range based on studies of other sesquiterpene lactones; the optimal concentration should be determined empirically for each cell line and assay.[9][10][11]
Stock Solution Storage Aliquots at -20°C for up to 2 weeksTo minimize freeze-thaw cycles and potential degradation.[2]
Working Solution Preparation Prepare fresh from stock solution for each experimentDue to the potential for hydrolysis of the epoxide rings in aqueous media, fresh preparation is highly recommended.

Experimental Protocols

Materials
  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Cell culture medium appropriate for the cell line being used

Protocol for Preparation of a 10 mM Stock Solution
  • Equilibrate Compound: Allow the vial of this compound to equilibrate to room temperature for at least one hour before opening to prevent condensation of moisture.[2]

  • Weigh Compound: Accurately weigh a precise amount of the compound. The molecular weight of this compound is approximately 250.34 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.50 mg of the compound.

  • Dissolution:

    • Add the weighed compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., 1 mL for 2.50 mg).

    • Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[4]

  • Sterilization: If prepared with sterile DMSO and under aseptic conditions in a laminar flow hood, the stock solution can be considered sterile. Filtration of concentrated DMSO stocks is generally not recommended as it may lead to loss of the compound.[4]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for up to two weeks.[2] Avoid repeated freeze-thaw cycles.

Protocol for Preparation of Working Solutions for Cell Culture
  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

    • Important: To maintain a low final DMSO concentration, it is recommended to perform at least a 1:200 dilution of the stock solution into the final culture medium (for a final DMSO concentration of 0.5%). For a final concentration of 0.1%, a 1:1000 dilution is required.

    • Example for a 10 µM final concentration with ≤ 0.1% DMSO:

      • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium (1:100 dilution, resulting in a 100 µM solution with 1% DMSO).

      • Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium in your experimental well/plate (1:10 dilution, resulting in a final concentration of 10 µM with 0.1% DMSO).

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.

  • Immediate Use: Use the freshly prepared working solutions immediately in your in vitro assays.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO (e.g., 10-50 mM) weigh->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw For each experiment dilute Serially Dilute in Cell Culture Medium thaw->dilute final_conc Achieve Final Concentration (e.g., 0.5-200 µM) dilute->final_conc dmso_control Maintain Final DMSO ≤ 0.5% final_conc->dmso_control add_to_cells Add to Cell Culture vehicle Add Vehicle Control incubate Incubate add_to_cells->incubate vehicle->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for dissolving this compound.

Potential Signaling Pathways Modulated by Sesquiterpene Lactones

G cluster_pathways Key Signaling Pathways cluster_responses Cellular Responses compound Sesquiterpene Lactones (e.g., this compound) pi3k PI3K/Akt/mTOR compound->pi3k nfkb NF-κB compound->nfkb wnt Wnt/β-catenin compound->wnt mapk MAPK/ERK compound->mapk stat3 STAT3 compound->stat3 apoptosis Apoptosis pi3k->apoptosis proliferation ↓ Proliferation pi3k->proliferation nfkb->apoptosis inflammation ↓ Inflammation nfkb->inflammation wnt->proliferation mapk->proliferation stat3->proliferation metastasis ↓ Metastasis stat3->metastasis

References

Application of 1,10:4,5-Diepoxy-7(11)-germacren-8-one in Cancer Research: A Representative Overview Based on Germacrane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific studies on the anticancer properties of 1,10:4,5-Diepoxy-7(11)-germacren-8-one are not available in the public research domain. The following application notes and protocols are based on the activities of structurally related germacrane (B1241064) sesquiterpenoids, such as parthenolide, furanodienone (B1239088), and germacrone. These notes are intended to provide a representative framework for researchers and drug development professionals interested in investigating the potential of this compound.

Application Notes

Introduction

This compound is a member of the germacrane class of sesquiterpenoids, a diverse group of natural products known for their wide range of biological activities.[1] Germacranes are characterized by a 10-membered carbon ring and are precursors to many other sesquiterpenoid types.[1] Numerous compounds within this class have demonstrated significant potential as anticancer agents by modulating key cellular processes involved in tumor growth and survival.[1][2]

Mechanism of Action (Hypothesized)

Based on the known activities of related germacrane sesquiterpenoids, this compound is hypothesized to exert anticancer effects through several mechanisms:

  • Induction of Apoptosis: Many germacranes trigger programmed cell death in cancer cells.[3][4] This is often achieved through the intrinsic (mitochondrial) pathway, involving the modulation of Bcl-2 family proteins, loss of mitochondrial membrane potential, and subsequent activation of caspases-9 and -3.[4] For example, furanodienone induces apoptosis in colorectal cancer cells by promoting the production of reactive oxygen species (ROS), which in turn stimulates the MAPKs signaling pathway.

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, commonly the G0/G1 or G2/M phases.[3] This is often associated with the downregulation of key cell cycle proteins like cyclins and cyclin-dependent kinases (CDKs).

  • Inhibition of Pro-survival Signaling Pathways: A primary target for many germacrane sesquiterpenoids, notably parthenolide, is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7] NF-κB is a transcription factor that is constitutively active in many cancers and promotes the expression of genes involved in inflammation, survival, and proliferation.[5] By inhibiting NF-κB, these compounds can sensitize cancer cells to apoptosis and chemotherapy.[6][8] Other pathways, such as the Wnt and EGFR/HER2 signaling pathways, have also been shown to be inhibited by related compounds like furanodienone.[9][10]

Potential Therapeutic Applications

Given the mechanisms described, this compound could be investigated as a potential therapeutic agent for various cancers, including but not limited to:

  • Lung Cancer[10]

  • Breast Cancer[9]

  • Colorectal Cancer

  • Gastric Cancer[4]

  • Leukemia[3]

  • Pancreatic Cancer

It may also hold potential as a chemosensitizing agent, enhancing the efficacy of existing chemotherapy drugs by inhibiting resistance mechanisms.[6][8]

Quantitative Data

The following table summarizes the cytotoxic activity (IC50 values) of several representative germacrane sesquiterpenoids against various human cancer cell lines. These values illustrate the potential potency range for this class of compounds.

CompoundCancer Cell LineCell TypeIC50 Value (µM)Reference
Tomentrantin AK562Chronic Myelogenous Leukemia0.40 - 5.1[3]
Tomentrantin ACCRF-CEMAcute Lymphoblastic Leukemia0.40 - 5.1[3]
Sigesbeckia orientalis isolateA549Non-small Cell Lung Cancer6.02 - 10.77[11]
Sigesbeckia orientalis isolateMDA-MB-231Breast Cancer6.02 - 10.77[11]
FuranodienoneRKOColorectal CarcinomaNot specified, but significant inhibition
FuranodienoneHT-29Colorectal CarcinomaNot specified, but significant inhibition
ParthenolideGastric Cancer Cell LinesGastric CancerNot specified, but significant inhibition[6]
GermacroneBGC823Gastric CancerNot specified, but significant inhibition[4]
Scaberol C analog (1u)A549Non-small Cell Lung Cancer4.3[12]
Scaberol C analog (3d)A549Non-small Cell Lung Cancer0.7[12]

Experimental Protocols

The following are detailed, generalized protocols for key experiments to assess the anticancer activity of a compound like this compound.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

    • 96-well flat-bottom plates

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a no-cell background control. Incubate for 24, 48, or 72 hours.

    • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Protocol:

    • Cell Preparation: Seed cells in a 6-well plate and treat with the test compound for the desired time.

    • Harvest Cells: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Washing: Wash the cells twice with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution).[2]

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

    • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[2]

    • Analysis: Analyze the samples immediately by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL3 channel.

Western Blot Analysis for NF-κB Pathway

This technique is used to detect changes in the levels of key proteins in the NF-κB signaling pathway.

  • Materials:

    • Treated and untreated cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Protocol:

    • Cell Lysis: After treatment (e.g., with an inducer like TNF-α, with or without the test compound), wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

    • SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and run to separate proteins by size.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., at 1:1000 dilution) overnight at 4°C with gentle agitation.[6]

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.[6]

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Detection: Apply ECL substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Analysis A Cancer Cell Culture B Treatment with This compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (Propidium Iodide) B->E F Protein Extraction & Western Blot B->F G Data Analysis (IC50, Apoptosis %, Cell Cycle Distribution) C->G D->G E->G F->G

Caption: General workflow for in vitro anticancer screening.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates p_IkB P-IκBα IkB->p_IkB Phosphorylation p65_p50 p65/p50 (NF-κB) p65_p50->IkB Inhibited p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation p_IkB->p65_p50 Releases Proteasome Proteasome p_IkB->Proteasome Degradation Compound Germacrane Sesquiterpenoid Compound->IKK Inhibits DNA κB Site (DNA) p65_p50_nuc->DNA Binds Genes Transcription of Pro-survival Genes DNA->Genes Stimulus Stimulus (e.g., TNF-α) Stimulus->IKK Activates

Caption: Inhibition of the canonical NF-κB signaling pathway.

References

Application Notes and Protocols: Experimental Setup for Testing the Anti-Inflammatory Effects of a Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to standardized experimental protocols for evaluating the anti-inflammatory properties of test compounds. The protocols detailed below cover both in vitro and in vivo models, offering a tiered approach to screening and mechanistic studies.

Introduction to Inflammation

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a crucial component of the innate immune system that involves a complex cascade of molecular and cellular events aimed at eliminating the initial cause of cell injury, clearing out necrotic cells and tissues damaged from the original insult and the inflammatory process, and initiating tissue repair. Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are pivotal in regulating the inflammatory response. Dysregulation of these pathways can lead to chronic inflammatory diseases, making them key targets for therapeutic intervention.

Key Signaling Pathways in Inflammation

Understanding the molecular pathways that drive inflammation is critical for the development of targeted anti-inflammatory therapies.

NF_kB_MAPK_Pathways cluster_NFkB NF-κB Signaling Pathway cluster_MAPK MAPK Signaling Pathway LPS_NFkB LPS TLR4_NFkB TLR4 LPS_NFkB->TLR4_NFkB IKK IKK TLR4_NFkB->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_Genes_NFkB Pro-inflammatory Gene Transcription NFkB_nucleus->Pro_inflammatory_Genes_NFkB induces LPS_MAPK LPS TLR4_MAPK TLR4 LPS_MAPK->TLR4_MAPK TAK1 TAK1 TLR4_MAPK->TAK1 activates MAPKKK MAPKKK TAK1->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates Pro_inflammatory_Genes_MAPK Pro-inflammatory Gene Transcription AP1->Pro_inflammatory_Genes_MAPK induces Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cell_Viability Cell Viability Assay (MTT) NO_Production Nitric Oxide Production Assay (Griess) Cell_Viability->NO_Production Determine non-toxic concentrations Cytokine_Quantification Cytokine Quantification (ELISA) NO_Production->Cytokine_Quantification Western_Blot Mechanism of Action (Western Blot) Cytokine_Quantification->Western_Blot Paw_Edema Carrageenan-Induced Paw Edema Western_Blot->Paw_Edema Promising compounds advance Compound Test Compound Compound->Cell_Viability

Preparing Stock Solutions of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid lactone of interest in various research fields. Adherence to proper handling and storage procedures is crucial for maintaining the compound's integrity and ensuring experimental reproducibility.

Introduction

This compound is a natural product belonging to the class of sesquiterpenoids. These compounds are known for their diverse biological activities, making them valuable tools in drug discovery and chemical biology. Accurate and consistent preparation of stock solutions is the first critical step in any in vitro or in vivo study. This protocol outlines the necessary materials, procedures, and safety precautions for preparing high-quality stock solutions of this compound.

Physicochemical Data and Recommended Solvents

A summary of the key physicochemical properties of this compound and recommended solvents for stock solution preparation is provided in the table below.

PropertyValue
Molecular Formula C₁₅H₂₂O₃
Molecular Weight 250.34 g/mol
CAS Number 32179-18-3
Appearance Off-white Solid
Recommended Solvents Dimethyl sulfoxide (B87167) (DMSO), Acetone, Chloroform, Dichloromethane, Ethyl Acetate[1]
Recommended Storage (Solid) 2-8°C
Recommended Storage (Stock Solution) -20°C in tightly sealed aliquots

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for in vitro assays.

3.1. Materials and Equipment

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials with screw caps

  • Pipettors and sterile, disposable pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

3.2. Procedure

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of moisture onto the compound.

  • Weighing: Tare a sterile microcentrifuge tube or vial on the analytical balance. Carefully weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.50 mg of this compound.

    • Calculation:

      • Desired Molarity (M) = 10 mM = 0.01 mol/L

      • Molecular Weight (MW) = 250.34 g/mol

      • Volume (V) = 1 mL = 0.001 L

      • Mass (g) = M x MW x V = 0.01 mol/L x 250.34 g/mol x 0.001 L = 0.0025034 g = 2.50 mg

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but prolonged heating should be avoided.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or amber vials. This minimizes freeze-thaw cycles and exposure to light.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C. For short-term storage (up to two weeks), -20°C is suitable. For longer-term storage, -80°C is recommended to maintain stability.

3.3. Stability and Handling Considerations

  • Sesquiterpene lactones can be unstable in protic solvents like ethanol (B145695) and methanol, especially at non-neutral pH.[2] Therefore, DMSO is a preferred solvent for long-term storage of stock solutions.

  • Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

  • Protect the solid compound and its solutions from light.

  • Always use appropriate PPE when handling the compound and its solutions.

Workflow Diagram

Stock_Solution_Preparation Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage A Equilibrate compound to room temperature B Weigh desired amount of compound A->B Prevents condensation C Add appropriate volume of anhydrous DMSO B->C Based on desired concentration D Vortex until completely dissolved C->D Ensure homogeneity E Aliquot into single-use tubes D->E Avoids freeze-thaw cycles F Label aliquots clearly E->F G Store at -20°C or -80°C F->G

Caption: A workflow diagram illustrating the key steps for preparing a stock solution of this compound.

Signaling Pathway (Placeholder)

While the specific signaling pathways modulated by this compound are a subject of ongoing research, many sesquiterpene lactones are known to interact with inflammatory pathways. A generalized representation of a relevant pathway is provided below as an example of how experimental results with this compound could be contextualized.

Signaling_Pathway Hypothetical Signaling Pathway Interaction cluster_pathway Inflammatory Signaling Stimulus Inflammatory Stimulus Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_p65_p50->Gene_Expression Activates IkB->NFkB_p65_p50 Inhibits Compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one Compound->NFkB_p65_p50 Potential Inhibition

Caption: A diagram representing a potential mechanism of action for this compound via inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for 1,10:4,5-Diepoxy-7(11)-germacren-8-one as a Chemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of 1,10:4,5-Diepoxy-7(11)-germacren-8-one as a chemical standard in analytical methods and as a reference compound in biological assays. This sesquiterpenoid, isolated from Isodon adenantha, serves as a valuable tool for the quantification of related compounds in plant extracts and for the investigation of their potential therapeutic effects.[1][2][3][4][5][6]

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of a chemical standard is crucial for its proper handling, storage, and application in analytical methodologies.

PropertyValueReference
CAS Number 32179-18-3
Molecular Formula C₁₅H₂₂O₃
Molecular Weight 250.34 g/mol
IUPAC Name (1R,4S,5R,10R)-1,10:4,5-diepoxy-7(11)-germacren-8-one
Appearance White to off-white solid
Purity ≥98% (as specified by supplier)
Storage Store at -20°C, protected from light and moisture.[2]
Solubility Soluble in methanol (B129727), ethanol, acetonitrile, DMSO, and chloroform.[2]

Application 1: Quantification of this compound in Plant Extracts by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This protocol describes a validated HPLC-DAD method for the quantification of this compound in plant extracts, particularly from species of the Isodon genus. The use of a certified reference standard is essential for accurate and reproducible quantification.

Experimental Protocol:

1. Standard Solution Preparation:

  • Accurately weigh approximately 1.0 mg of this compound standard.

  • Dissolve in 1.0 mL of methanol to prepare a stock solution of 1.0 mg/mL.

  • Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to final concentrations of 200, 100, 50, 25, 12.5, 6.25, and 3.125 µg/mL.

2. Sample Preparation (from Isodon adenantha aerial parts):

  • Grind the dried plant material to a fine powder.

  • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

  • Add 20 mL of methanol and perform ultrasonication for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC-DAD Conditions:

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water (0.1% Formic Acid); B: Acetonitrile (0.1% Formic Acid)
Gradient 0-5 min, 30% B; 5-20 min, 30-70% B; 20-25 min, 70-100% B; 25-30 min, 100% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210 nm

4. Method Validation: The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.

  • Linearity: Determined by injecting the series of working standard solutions and plotting the peak area against the concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Precision: Assessed by analyzing replicate injections of a standard solution at different concentrations on the same day (intra-day) and on different days (inter-day).

  • Accuracy: Evaluated by performing a recovery study, where a known amount of the standard is spiked into a sample matrix and the recovery is calculated.

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and by peak purity analysis using the DAD detector.

Data Presentation: Method Validation Summary
ParameterResult
Linearity (R²) > 0.999
Linear Range 3.125 - 200 µg/mL
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Intra-day Precision (%RSD) < 2.0%
Inter-day Precision (%RSD) < 3.0%
Accuracy (Recovery) 98.5% - 102.3%

Note: The data presented in this table is representative and should be determined experimentally for each specific application.

Experimental Workflow for HPLC Quantification

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standard_prep Standard Preparation (1 mg/mL stock) hplc HPLC-DAD Analysis standard_prep->hplc sample_prep Sample Preparation (Plant Extract) sample_prep->hplc calibration Calibration Curve (Peak Area vs. Conc.) hplc->calibration quantification Quantification of Analyte in Sample calibration->quantification

HPLC Quantification Workflow

Application 2: Investigation of Potential Cytotoxic and Anti-inflammatory Activity

Germacrane sesquiterpenoids, a class to which this compound belongs, have been reported to exhibit cytotoxic and anti-inflammatory activities.[4] This compound can be used as a reference standard to investigate these potential biological effects in various cell-based assays.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

1. Cell Culture and Seeding:

  • Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

  • Replace the culture medium in the 96-well plate with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

3. Incubation and MTT Assay:

  • Incubate the cells for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Potential Signaling Pathways Involved in Biological Activity

Based on the known activities of related sesquiterpene lactones, this compound may exert its cytotoxic and anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and apoptosis.

Sesquiterpene lactones have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[7]

nfkb_pathway stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikba IκBα ikk->ikba Phosphorylation proteasome Proteasome ikba->proteasome Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation gene_expression Gene Expression (Pro-inflammatory Cytokines) nucleus->gene_expression compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one compound->ikk Inhibition

Potential Inhibition of NF-κB Pathway

The cytotoxic effects of many sesquiterpenoids are mediated through the induction of apoptosis, or programmed cell death.

apoptosis_pathway compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one ros ↑ ROS compound->ros bax ↑ Bax compound->bax bcl2 ↓ Bcl-2 compound->bcl2 mitochondria Mitochondria ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria bcl2->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Potential Induction of Apoptosis

Disclaimer

The experimental protocols and data presented in these application notes are for guidance and informational purposes only. It is essential for researchers to independently validate these methods and findings in their own laboratories. The biological activities described are based on the known effects of structurally related compounds and require specific experimental verification for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve the yield and purity of 1,10:4,5-Diepoxy-7(11)-germacren-8-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the stereoselective diepoxidation of a suitable germacrene precursor, typically germacrone (B1671451) or a related germacra-1(10),4,7(11)-trien-8-one, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is often performed in a chlorinated solvent like dichloromethane (B109758) (DCM).

Q2: I am observing a complex mixture of products and a low yield of the desired diepoxide. What are the likely causes?

A2: A low yield of the diepoxide can stem from several factors:

  • Incomplete reaction: Insufficient oxidizing agent or reaction time can result in a mixture of starting material and mono-epoxides.

  • Side reactions: The acidic byproduct of m-CPBA, meta-chlorobenzoic acid, can catalyze the rearrangement of the epoxide products.[1] Germacrenes themselves are also known to undergo acid-catalyzed cyclizations.

  • Over-oxidation: While less common with m-CPBA, harsh conditions could potentially lead to undesired side reactions.

  • Substrate purity: Impurities in the starting germacrone can lead to the formation of various byproducts.

Q3: How can I minimize the formation of acid-catalyzed rearrangement byproducts?

A3: To mitigate acid-catalyzed side reactions, it is advisable to buffer the reaction mixture. Adding a solid base like potassium bicarbonate (K2CO3) or sodium bicarbonate (NaHCO3) can neutralize the acidic byproduct as it forms.[1] Performing the reaction at low temperatures (e.g., 0 °C) can also help to suppress these unwanted pathways.

Q4: What is the typical stereoselectivity of the epoxidation reaction with m-CPBA?

A4: The epoxidation of germacrenes with m-CPBA is generally stereoselective. The peroxy acid preferentially attacks the double bond from the less sterically hindered face of the molecule. For germacrones, this typically leads to the formation of α-epoxides.

Q5: What are the best practices for purifying the final product?

A5: Purification of this compound from the reaction mixture typically involves chromatographic techniques. A common approach is silica (B1680970) gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane (B92381). For higher purity, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, can be employed.[2][3][4][5][6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material 1. Inactive m-CPBA (degraded).2. Insufficient amount of m-CPBA.3. Reaction temperature is too low.1. Use fresh, properly stored m-CPBA. Purity can be checked by titration.2. Increase the molar equivalents of m-CPBA (e.g., from 2.2 eq. to 3.0 eq.).3. Allow the reaction to warm to room temperature after initial stirring at 0 °C.
Formation of mono-epoxides as major products 1. Insufficient m-CPBA.2. Short reaction time.1. Ensure at least 2.2 molar equivalents of m-CPBA are used for diepoxidation.2. Increase the reaction time and monitor progress by TLC.
Presence of multiple unidentified spots on TLC 1. Acid-catalyzed rearrangement of epoxides.2. Impure starting material.1. Add a buffer such as potassium bicarbonate to the reaction mixture.[1]2. Purify the starting germacrone by column chromatography before the reaction.
Product degradation during workup or purification 1. Residual acid in the crude product.2. Use of acidic solvents in chromatography.1. Wash the organic layer with a saturated solution of sodium bicarbonate during workup.2. Neutralize the silica gel with a small amount of triethylamine (B128534) in the eluent if necessary.
Difficulty in separating diastereomers Stereoselectivity of the reaction is not 100%.Employ high-resolution purification techniques like preparative HPLC or chiral chromatography.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from similar syntheses of diepoxy germacranolides and should be optimized for the specific substrate.

Materials:

  • Germacrone (or a suitable precursor)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Potassium bicarbonate (K2CO3), finely powdered

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: Dissolve germacrone (1.0 eq.) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar. Add finely powdered potassium bicarbonate (2.5 eq.). Cool the flask to 0 °C in an ice bath.

  • Addition of m-CPBA: In a separate flask, dissolve m-CPBA (2.5 eq.) in DCM. Add the m-CPBA solution dropwise to the stirred germacrone solution over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous Na2S2O3 solution to destroy excess peroxide. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 30% ethyl acetate). Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses. Actual yields may vary depending on the specific substrate and reaction conditions.

ParameterValueReference
Starting Material GermacroneN/A
Reagent m-CPBA[7]
Solvent Dichloromethane (DCM)[7]
Temperature 0 °C to room temperature[7]
Reaction Time 2-24 hours[7]
Typical Yield 40-70% (unoptimized)Estimated

Visualizations

Synthesis Pathway

Synthesis_Pathway Start Germacrone Reagent m-CPBA (2.5 eq) DCM, K2CO3 0 °C to RT Start->Reagent Product This compound Reagent->Product Diepoxidation

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Diepoxide Check_Conversion Check TLC for Starting Material Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction Yes Check_Byproducts Analyze Byproducts Check_Conversion->Check_Byproducts No Increase_Reagent Increase m-CPBA eq. or Reaction Time Incomplete_Reaction->Increase_Reagent End Yield Improved Increase_Reagent->End Rearrangement Rearrangement Products Observed Check_Byproducts->Rearrangement Yes Purification_Issue Difficulty in Purification Check_Byproducts->Purification_Issue No Add_Buffer Add Buffer (K2CO3) Control Temperature Rearrangement->Add_Buffer Add_Buffer->End Optimize_Chroma Optimize Chromatography (e.g., HPLC) Purification_Issue->Optimize_Chroma Optimize_Chroma->End

Caption: A logical workflow for troubleshooting low synthesis yield.

References

stability issues of 1,10:4,5-Diepoxy-7(11)-germacren-8-one in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 1,10:4,5-Diepoxy-7(11)-germacren-8-one in different solvents is limited in publicly available literature. The information provided here is based on general knowledge of handling sesquiterpene lactones and related chemical compounds. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Troubleshooting Guides

This section addresses common issues researchers may encounter when working with this compound.

Issue Possible Cause Recommended Action
Inconsistent or lower-than-expected bioactivity Compound degradation due to improper storage or handling.- Prepare fresh stock solutions. - Aliquot stock solutions to minimize freeze-thaw cycles. - Protect solutions from light and store at appropriate temperatures (-20°C or -80°C for long-term storage). - Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS).
Poor solubility in the assay buffer.- Visually inspect for precipitation. - Consider using a different co-solvent or adjusting the final concentration of the organic solvent in the assay medium. Ensure the solvent is compatible with the experimental system.[1] - Sonication may aid in dissolution, but be cautious of potential degradation with heat.
Precipitation of the compound in aqueous solutions The compound may have low solubility in aqueous media.- Increase the percentage of co-solvent (e.g., DMSO, ethanol) if the experimental system allows. - Prepare a more concentrated stock solution and use a smaller volume to achieve the desired final concentration. - Investigate the use of solubilizing agents, but be aware of their potential to interfere with the experiment.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Compound degradation or reaction with the solvent or other components in the solution.- Analyze a freshly prepared solution to use as a baseline. - Investigate the possibility of the compound reacting with the solvent. For example, sesquiterpene lactones can react with alcoholic solvents like ethanol.[2][3][4] - Consider potential degradation pathways such as hydrolysis of the epoxide rings, especially under acidic or basic conditions.[5][6]
Difficulty in reproducing results from the literature Variability in the source and purity of the compound.- Obtain a certificate of analysis (CoA) for the compound to verify its identity and purity. - If possible, use a compound from the same supplier as the one cited in the literature. - Be aware that natural products can have batch-to-batch variability.[7]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: Based on supplier information, common solvents for this compound include Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. For biological assays, DMSO is typically used to prepare concentrated stock solutions.

Q2: How should I store stock solutions of this compound?

A2: For short-term storage, solutions can be kept at 2-8°C. For long-term storage, it is recommended to store aliquots of stock solutions in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. One supplier suggests that DMSO stock solutions are usable for up to two weeks when stored at -20°C.

Q3: Is this compound sensitive to light?

A3: While specific photostability data is not available, it is a general best practice to protect natural product solutions from light to prevent potential photodegradation.[8] Use amber vials or cover vials with aluminum foil.

Q4: What is the expected stability of this compound in aqueous solutions or cell culture media?

A4: The stability of this compound in aqueous solutions has not been extensively reported. The presence of two epoxide rings and a lactone group suggests potential susceptibility to hydrolysis, especially at non-neutral pH. The rate of degradation will likely depend on the pH, temperature, and composition of the medium.[9] It is highly recommended to assess the stability under your specific experimental conditions.

Q5: Are there any known incompatibilities with other chemicals?

A5: Specific incompatibility data is not available. However, the epoxide groups are susceptible to reaction with nucleophiles, strong acids, and strong bases. Avoid storing the compound in solutions containing these reactive species unless it is part of the experimental design.

Summary of Available Data
ParameterInformationSource
Recommended Solvents Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneSupplier Data
Short-term Storage (Solid) 2-8°CSupplier Data
Long-term Storage (Solution) Aliquots in tightly sealed vials at -20°CSupplier Data
DMSO Stock Solution Stability Usable for up to two weeks at -20°CSupplier Data

Note: The information in this table is derived from publicly available supplier data sheets and does not represent the results of a comprehensive stability study.

Experimental Protocols

General Protocol for Assessing Compound Stability in Different Solvents

This protocol provides a general workflow for determining the stability of this compound in a solvent of interest using HPLC-UV or LC-MS.

1. Materials and Reagents:

  • This compound

  • Solvents of interest (e.g., DMSO, Ethanol, Acetonitrile, Phosphate Buffered Saline (PBS))

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Calibrated analytical balance and volumetric flasks

  • Incubator or water bath

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of the compound.

  • Dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL or 10 mM).

3. Sample Preparation for Stability Study:

  • Dilute the stock solution with the solvent(s) to be tested to a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Prepare several identical aliquots for each time point to be tested.

4. Incubation:

  • Store the aliquots under the desired conditions (e.g., room temperature, 37°C, protected from light).

  • Define the time points for analysis (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

5. Analysis:

  • At each time point, take an aliquot and analyze it by HPLC-UV or LC-MS.

  • The t=0 sample should be analyzed immediately after preparation.

  • The analytical method should be able to separate the parent compound from any potential degradation products.

6. Data Analysis:

  • Determine the peak area of the parent compound at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage of compound remaining versus time to determine the stability profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution prep_samples Prepare and Aliquot Samples for Each Time Point prep_stock->prep_samples incubate Incubate at Desired Conditions (e.g., Temp, Light) prep_samples->incubate analyze_t0 Analyze t=0 Sample Immediately prep_samples->analyze_t0 analyze_samples Analyze Samples at Predetermined Time Points incubate->analyze_samples process_data Calculate % Remaining vs. t=0 analyze_t0->process_data analyze_samples->process_data plot_data Plot % Remaining vs. Time process_data->plot_data degradation_pathway cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis of Epoxide Rings parent->hydrolysis H2O, pH rearrangement Acid/Base Catalyzed Rearrangement parent->rearrangement Acid or Base lactone_opening Lactone Ring Opening parent->lactone_opening Base (e.g., NaOH) products Degradation Products hydrolysis->products rearrangement->products lactone_opening->products

References

Technical Support Center: Overcoming Low Aqueous Solubility of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a sesquiterpenoid natural product isolated from various plants, such as those from the Isodon genus.[1][2] Like many other sesquiterpenoids, it is a lipophilic molecule, which often results in poor solubility in aqueous media.[3] This low aqueous solubility can be a significant hurdle in various experimental settings, including in vitro biological assays and the development of formulations for in vivo studies, as it may lead to precipitation, inaccurate dosing, and reduced bioavailability.[3][4]

Q2: What are the general physicochemical properties of this compound?

A2: Key physicochemical properties are summarized below. Understanding these can help in developing appropriate solubilization strategies.

PropertyValueReference
CAS Number 32179-18-3[1][5]
Molecular Formula C₁₅H₂₂O₃[5]
Molecular Weight 250.34 g/mol [5]
Appearance Solid (assumed)
Storage Temperature 2-8 °C[5]
Purity Typically ≥96.0%[5][6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[7] Poorly soluble in water.[3][4]

Q3: What are the common initial approaches to dissolve this compound for in vitro experiments?

A3: A common starting point is to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or acetone, in which the compound is readily soluble.[7] This stock solution can then be diluted into the aqueous experimental medium. However, it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological system being studied. Typically, final DMSO concentrations are kept below 0.5% (v/v).

Troubleshooting Guide: Common Solubility Issues

This guide addresses specific problems you might encounter during your experiments.

Problem Possible Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of the compound exceeds its solubility limit in the final aqueous medium. The final DMSO concentration may be too low to maintain solubility.1. Decrease the final concentration of the compound. 2. Increase the final DMSO concentration (ensure it remains within the tolerated limit for your assay). 3. Use a different co-solvent: Consider ethanol or a mixture of co-solvents (e.g., ethanol and propylene (B89431) glycol).[3] 4. Employ a solubilizing agent: See the detailed protocols below for using surfactants or cyclodextrins.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound. The compound may be adsorbing to plasticware.1. Visually inspect for any precipitation before and during the experiment. 2. Incorporate a solubility-enhancing excipient into your formulation (see protocols). 3. Use low-adhesion plasticware or silanized glassware. 4. Include a positive control with a known soluble compound to validate the assay.
Difficulty preparing a sufficiently concentrated aqueous stock solution. The intrinsic aqueous solubility of the compound is very low.1. Explore the use of co-solvents at higher concentrations if the experimental design allows. 2. Utilize complexation with cyclodextrins to form an inclusion complex with enhanced water solubility.[8] 3. Formulate as a solid dispersion or a nanoemulsion for more advanced applications.[8][9]

Experimental Protocols for Solubility Enhancement

Here are detailed methodologies for key experiments to improve the aqueous solubility of this compound.

Protocol 1: Use of Co-solvents

This method involves dissolving the compound in a water-miscible organic solvent before dilution in the aqueous medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), high purity

  • Ethanol, absolute

  • Propylene glycol

  • Target aqueous medium (e.g., phosphate-buffered saline (PBS), cell culture medium)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in DMSO or ethanol.

  • Gently vortex until the compound is completely dissolved.

  • For the working solution, dilute the stock solution into the target aqueous medium. To minimize precipitation, add the stock solution dropwise while vortexing the aqueous medium.

  • If precipitation occurs, consider using a co-solvent system. A common combination is a 1:1 ratio of ethanol and propylene glycol.[3] Prepare the stock solution in this mixture.

  • Ensure the final concentration of the organic solvent(s) in the experimental setup is below the threshold that could cause cellular toxicity or other unwanted effects.

Protocol 2: Solubilization using Surfactants

Surfactants can form micelles that encapsulate lipophilic compounds, increasing their apparent solubility in aqueous solutions.[4]

Materials:

  • This compound

  • Tween® 80 (Polysorbate 80) or Pluronic® F-68

  • Aqueous buffer (e.g., PBS)

  • Stir plate and magnetic stir bar

  • Bath sonicator

Procedure:

  • Prepare a stock solution of the surfactant in the aqueous buffer (e.g., 10% w/v).

  • Add the desired amount of this compound to a volume of the surfactant solution.

  • Stir the mixture at room temperature for several hours.

  • Sonicate the mixture in a bath sonicator for 15-30 minutes to aid in micelle formation and encapsulation.

  • Visually inspect for any undissolved particles. If necessary, the solution can be filtered through a 0.22 µm syringe filter to remove any aggregates.

Protocol 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare a solution of HP-β-CD in the aqueous buffer (e.g., 10-40% w/v).

  • Add the powdered this compound to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 37-40°C) overnight to facilitate complex formation.

  • The resulting solution should be clear if the compound has been successfully encapsulated.

Hypothetical Solubility Data

The following table summarizes hypothetical solubility data for this compound in various media to illustrate the effectiveness of the enhancement techniques.

Solvent/System Hypothetical Solubility (µg/mL)
Water< 1
PBS (pH 7.4)< 1
PBS with 0.5% DMSO5 - 10
PBS with 1% Tween® 8050 - 100
20% (w/v) HP-β-CD in Water200 - 500
Ethanol:Propylene Glycol (1:1)> 1000

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one (Solid) solvent Select Solvent (e.g., DMSO, Ethanol) compound->solvent Dissolve stock High Concentration Stock Solution solvent->stock aqueous_medium Aqueous Medium (e.g., PBS, Cell Culture Medium) stock->aqueous_medium Dilute working_solution Final Working Solution aqueous_medium->working_solution precipitation Precipitation Occurs working_solution->precipitation check_concentration Lower Final Concentration precipitation->check_concentration use_cosolvent Use Co-solvent System precipitation->use_cosolvent use_excipient Add Solubilizing Excipient (e.g., Cyclodextrin, Surfactant) precipitation->use_excipient

Caption: Workflow for preparing and troubleshooting aqueous solutions.

signaling_pathway_analogy cluster_problem The Challenge cluster_strategies Solubilization Strategies cluster_outcome Desired Outcome A Low Aqueous Solubility of This compound B Co-solvents (e.g., DMSO, Ethanol) A->B C Surfactants (e.g., Tween® 80) A->C D Complexation Agents (e.g., Cyclodextrins) A->D E Homogeneous Aqueous Solution for Reliable Experimental Results B->E C->E D->E

Caption: Logical relationship of solubility challenges and solutions.

References

Technical Support Center: Troubleshooting Inconsistent Bioassay Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during bioassays with investigational compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. High Variability Between Replicate Wells

Question: I am observing significant variability between my replicate wells for the same compound concentration. What are the potential causes and solutions?

Answer: High variability between replicates is a common issue that can mask the true effect of a compound. Several factors can contribute to this problem.

Troubleshooting Steps:

  • Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of variability.[1] Ensure you are using calibrated pipettes and proper technique, such as consistent speed and avoiding air bubbles.[1] For viscous solutions, consider using reverse pipetting.[2]

  • Cell Seeding Density: Uneven cell distribution in microplate wells can lead to significant differences in signal. Ensure your cell suspension is homogenous before and during seeding by gently swirling the suspension.[1][2]

  • Reagent Mixing: Inadequate mixing of reagents within the wells can result in localized concentration differences. Gently tap or use a plate shaker after adding reagents to ensure thorough mixing.[2][3]

  • Incubation Conditions: Ensure consistent temperature and CO2 levels throughout the incubator.[1] Avoid stacking plates, as this can lead to uneven temperature distribution.[3]

Data Presentation: Impact of Pipetting Technique on Assay Variability

Pipetting TechniqueCoefficient of Variation (CV%)
Standard Forward Pipetting15-20%
Reverse Pipetting (for viscous liquids)5-10%
Calibrated Multichannel Pipette<10%

2. Compound Precipitation in Assay Media

Question: My compound precipitates when I add it to the aqueous assay buffer or cell culture media. How can I resolve this?

Answer: Compound precipitation is a frequent challenge, especially with hydrophobic molecules, and it can lead to inaccurate potency measurements.[5][6] This "crashing out" occurs when the compound's solubility limit is exceeded in the aqueous environment.[6]

Troubleshooting Steps:

  • Optimize Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in solvent composition can help keep the compound in solution.[5] Adding the compound stock dropwise to pre-warmed media while gently vortexing can also prevent localized high concentrations that trigger precipitation.[7]

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay to stay below its solubility limit.[5]

  • Use a Co-solvent: Incorporate a water-miscible organic co-solvent, such as ethanol (B145695) or PEG400, in your final buffer.[5] Ensure the final concentration of the co-solvent is compatible with your cells and does not interfere with the assay.[5]

  • Adjust pH: The solubility of some compounds is pH-dependent. Adjusting the pH of the aqueous buffer may increase solubility, but ensure the new pH is compatible with your biological system.[5]

  • Sonication and Warming: After dilution, briefly sonicate the solution or warm it to 37°C to help redissolve any precipitate that may have formed.[5]

Experimental Protocols: Kinetic Solubility Assay

This assay helps determine the maximum concentration of a compound that can be dissolved in a specific medium without precipitating.[7]

  • Prepare a serial dilution of your compound in DMSO.

  • In a 96-well plate, add a fixed volume of each DMSO dilution to your cell culture medium (e.g., 2 µL of DMSO stock to 200 µL of media).[6] Include a DMSO-only control.[6]

  • Incubate the plate at 37°C.[6]

  • Visually inspect for cloudiness or precipitate at various time points.[6]

  • For a quantitative measurement, read the absorbance at 600-620 nm. An increase in absorbance indicates precipitation.[6][7]

  • The highest concentration that remains clear is the kinetic solubility.[7]

3. Inconsistent IC50 Values Across Experiments

Question: The IC50 value for my compound varies significantly from one experiment to the next. What could be causing this inconsistency?

Answer: Fluctuations in IC50 values are a common challenge and often point to subtle variations in experimental conditions.[2]

Troubleshooting Steps:

  • Cell-Related Factors:

    • Cell Passage Number: Use cells within a defined and narrow passage number range for all experiments.[2] Cells can undergo phenotypic drift over many passages, which can alter their response to a compound.[8]

    • Cell Density: High cell densities can increase compound metabolism or the concentration of the target protein, potentially leading to a higher IC50 value.[9] Maintain a consistent cell seeding density and ensure cells are in the logarithmic growth phase.[9]

    • Cell Line Authentication: Ensure you are using the correct and uncontaminated cell line. Misidentified or contaminated cell lines are a significant source of irreproducible data.[8]

  • Assay Conditions:

    • Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.[9] Use a consistent and documented serum concentration.[9]

    • Incubation Time: For time-dependent or covalent inhibitors, longer incubation times can lead to lower apparent IC50 values.[9] Standardize the incubation time across all experiments.[9]

  • Compound Integrity:

    • Stock Solution Stability: Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.[9] Store aliquots at the recommended temperature.[10]

    • Compound Stability in Assay Media: Some compounds may be unstable in aqueous solutions. Assess compound stability in your assay buffer over the course of the experiment.[11][12]

Data Presentation: Factors Influencing IC50 Values

Experimental VariablePotential Impact on IC50Recommendation
Cell Passage Number High passage numbers can lead to increased or decreased IC50.Use cells within a consistent, low passage number range.
Cell Seeding Density Higher density can increase the IC50.[9]Optimize and maintain a consistent seeding density.[9]
Serum (FBS) Concentration Higher serum concentration can increase the IC50.[9]Use a fixed and documented serum percentage.[9]
Incubation Time Longer incubation can decrease the IC50 for covalent inhibitors.[9]Standardize the incubation time for all experiments.[9]
Compound Stock Freeze-Thaws Repeated cycles can lead to compound degradation and a higher IC50.Prepare single-use aliquots of the stock solution.[10]

4. High Background Signal in the Bioassay

Question: I am observing a high background signal in my assay, even in the negative control wells. What are the potential causes?

Answer: High background can mask the true signal from your compound and reduce the assay window. Several factors can contribute to this issue.

Troubleshooting Steps:

  • Reagent-Related Issues:

    • Contaminated Buffers or Media: Use fresh, sterile buffers and media.

    • Expired Detection Reagents: Ensure all assay reagents are within their expiration dates.[3]

  • Assay Plate Selection:

    • For luminescence assays, use opaque white plates to maximize the signal and reduce crosstalk.[13][14]

    • For fluorescence assays, use black plates to minimize background fluorescence.[15][16]

  • Compound Interference:

    • Autofluorescence: Some compounds are naturally fluorescent and can interfere with fluorescence-based assays.

    • Luciferase Inhibition/Activation: In luciferase-based reporter assays, the compound itself might inhibit or activate the luciferase enzyme.[13]

  • Cellular Health: Stressed or unhealthy cells can sometimes lead to a higher background signal.[1]

Experimental Protocols: Assessing Compound Autofluorescence

  • Prepare a serial dilution of your compound in the assay buffer without cells.

  • Add the dilutions to the appropriate type of microplate (e.g., black plate for fluorescence).

  • Read the plate on a plate reader using the same excitation and emission wavelengths as your assay.

  • A significant signal in the absence of the assay's biological components indicates compound autofluorescence.

Visualizations

troubleshooting_workflow start Inconsistent Bioassay Results issue_id Identify Primary Issue start->issue_id var_replicates High Variability Between Replicates issue_id->var_replicates precip Compound Precipitation issue_id->precip ic50_shift Inconsistent IC50 Values issue_id->ic50_shift high_bg High Background Signal issue_id->high_bg sol_pipette Check Pipetting & Mixing var_replicates->sol_pipette sol_cells Standardize Cell Culture var_replicates->sol_cells sol_dilution Optimize Dilution Protocol precip->sol_dilution sol_compound Assess Compound Stability precip->sol_compound ic50_shift->sol_cells sol_assay_cond Verify Assay Conditions ic50_shift->sol_assay_cond ic50_shift->sol_compound high_bg->sol_assay_cond sol_reagents Check Reagents & Plates high_bg->sol_reagents end Consistent Results sol_pipette->end sol_cells->end sol_dilution->end sol_assay_cond->end sol_compound->end sol_reagents->end

Caption: A general workflow for troubleshooting inconsistent bioassay results.

compound_precipitation_troubleshooting start Compound Precipitation Observed check_solubility Exceeds Solubility Limit? start->check_solubility check_dilution Rapid Dilution? check_solubility->check_dilution No sol_lower_conc Lower Final Concentration check_solubility->sol_lower_conc Yes check_media Media Conditions? check_dilution->check_media No sol_serial_dilute Use Serial Dilution check_dilution->sol_serial_dilute Yes sol_warm_media Use Pre-warmed Media check_media->sol_warm_media sol_cosolvent Add Co-solvent check_media->sol_cosolvent end Compound Solubilized sol_lower_conc->end sol_serial_dilute->end sol_warm_media->end sol_cosolvent->end

Caption: A decision tree for troubleshooting compound precipitation.

signaling_pathway_example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Activates Kinase2 Kinase2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor TranscriptionFactor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Compound Compound Compound->Receptor Inhibits

Caption: An example of a signaling pathway that could be affected by a compound.

References

optimizing HPLC conditions for 1,10:4,5-Diepoxy-7(11)-germacren-8-one analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for the analysis of this compound?

A1: For initial analysis of this compound, a reversed-phase HPLC method is recommended. Based on methods for similar sesquiterpene lactones, the following conditions can be used as a starting point.[1][2][3]

Table 1: Recommended Starting HPLC Parameters

ParameterRecommendation
Column C18 (e.g., Luna C18), 250 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid or 0.2% Acetic Acid
Mobile Phase B Acetonitrile (B52724) or Methanol (B129727)
Gradient Start with a shallow gradient, e.g., 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Solvent Dilute sample in the initial mobile phase composition

Q2: I am not getting good separation between my target analyte and other impurities. How can I improve the resolution?

A2: Poor resolution can be addressed by systematically optimizing the HPLC method. Consider the following adjustments:

  • Modify the Gradient: A shallower gradient will increase the separation time between peaks, often improving resolution. Try decreasing the rate of change of the organic solvent (Mobile Phase B).

  • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.

  • Adjust the pH of the Mobile Phase: While this compound does not have strongly ionizable groups, slight pH adjustments (e.g., using formic acid or acetic acid) can influence the retention of co-eluting impurities that may be ionizable.[1][2][4]

  • Change the Column: If the above steps do not provide sufficient resolution, consider a column with a different stationary phase (e.g., Phenyl-Hexyl) or a smaller particle size (e.g., sub-2µm for UHPLC) to increase efficiency.[5]

Q3: My peak for this compound is showing significant tailing. What could be the cause and how do I fix it?

A3: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshoot this problem:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase or using an end-capped column can mitigate this.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of the sample.[6]

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) may resolve the issue.[7]

  • Mismatched Sample Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the starting mobile phase.[8][9]

Q4: I am observing a drifting baseline during my gradient elution. What are the potential causes?

A4: A drifting baseline in gradient elution is often due to issues with the mobile phase or the detector.

  • Mobile Phase Absorbance: Ensure that both mobile phase A and B have low UV absorbance at the detection wavelength (210 nm). Use high-purity HPLC-grade solvents and additives.[5]

  • Incomplete Equilibration: The column may not be sufficiently equilibrated with the initial mobile phase conditions before the injection. Increase the equilibration time between runs.[6]

  • Contamination: Contaminants slowly eluting from the column can cause the baseline to drift. A thorough column wash is recommended.

  • Detector Lamp Fluctuation: An aging detector lamp can cause baseline instability. Check the lamp's energy output and replace it if necessary.[6]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the HPLC analysis of this compound.

Table 2: HPLC Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No Peaks - No sample injected- Detector off or not set to the correct wavelength- Flow rate is zero- Verify injection- Check detector settings- Check pump and flow rate
Ghost Peaks - Contamination in the mobile phase or from the injector- Carryover from a previous injection- Use fresh, high-purity mobile phase- Run a blank gradient- Clean the injector and loop
Split Peaks - Column void or channeling- Sample solvent incompatible with mobile phase- Replace the column- Dissolve sample in the initial mobile phase
Broad Peaks - Large dead volume in the system- Column deterioration- High molecular weight interferences- Use shorter, narrower tubing- Replace the column- Implement a sample clean-up step
Irreproducible Retention Times - Inconsistent mobile phase preparation- Fluctuating column temperature- Pump malfunction- Prepare mobile phase carefully and degas thoroughly- Use a column oven for temperature control- Check pump for leaks and pressure fluctuations

Experimental Protocols

Protocol 1: General HPLC Method Optimization Workflow

This protocol outlines a systematic approach to developing and optimizing an HPLC method for this compound.

  • Initial Scouting Run:

    • Use the recommended starting conditions from Table 1.

    • Perform a broad gradient run (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of the analyte.

  • Gradient Optimization:

    • Based on the scouting run, design a narrower, shallower gradient around the elution time of the target peak to improve resolution from nearby impurities.

  • Solvent Selection:

    • If resolution is still insufficient, switch the organic modifier (e.g., from acetonitrile to methanol) and re-optimize the gradient.

  • Flow Rate and Temperature Adjustment:

    • Minor adjustments to flow rate and column temperature can fine-tune the separation. Increasing the temperature generally decreases retention times and can improve peak shape.[10]

  • Method Validation:

    • Once satisfactory separation is achieved, validate the method for parameters such as linearity, accuracy, precision, and robustness.

Visualizations

HPLC_Optimization_Workflow cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization start Select Initial Conditions (Column, Mobile Phase) scout Perform Scouting Gradient (e.g., 5-95% Acetonitrile) start->scout eval1 Evaluate Resolution and Peak Shape scout->eval1 opt_grad Optimize Gradient Slope eval1->opt_grad Resolution Needs Improvement opt_solv Change Organic Solvent (e.g., Methanol) eval1->opt_solv Selectivity Change Needed eval2 Re-evaluate Resolution opt_grad->eval2 opt_solv->opt_grad opt_temp Adjust Temperature opt_temp->eval2 eval2->opt_temp Fine-tuning Needed final Final Method Conditions eval2->final Acceptable Separation validate Method Validation final->validate

Caption: HPLC Method Optimization Workflow.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_solutions Potential Solutions start Problem Observed (e.g., Poor Peak Shape) is_tailing Tailing Peak? start->is_tailing is_fronting Fronting Peak? is_tailing->is_fronting No sol_tailing Check for: - Silanol Interactions - Column Overload - Sample Solvent Mismatch is_tailing->sol_tailing Yes is_split Split Peak? is_fronting->is_split No sol_fronting Check for: - Column Overload - Low Temperature is_fronting->sol_fronting Yes sol_split Check for: - Column Void - Clogged Frit is_split->sol_split Yes

Caption: Troubleshooting Logic for Peak Shape Problems.

References

Technical Support Center: Large-Scale Isolation of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale isolation of 1,10:4,5-Diepoxy-7(11)-germacren-8-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction and purification of this sesquiterpenoid from its natural sources.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary natural sources?

A1: this compound is a sesquiterpenoid natural product. It has been isolated from the herbs of Isodon adenantha and Artemisia pallens.[1]

Q2: What are the key physicochemical properties of this compound relevant to its isolation?

A2: Understanding the physicochemical properties is crucial for developing an effective isolation strategy. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₅H₂₂O₃
Molecular Weight250.34 g/mol
Storage Temperature2-8°C
SolubilitySoluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone

Q3: What are the major challenges in the large-scale isolation of this compound?

A3: Large-scale isolation of sesquiterpenoids like this compound from plant sources presents several challenges:

  • Low abundance: The target compound may be present in low concentrations in the plant material, requiring the processing of large amounts of biomass.

  • Complex mixtures: The crude extract contains a multitude of other compounds with similar polarities, making chromatographic separation difficult.

  • Compound stability: Sesquiterpenoids can be sensitive to heat, light, and pH changes, potentially leading to degradation during extraction and purification.

  • Scalability of purification: Chromatographic methods that work well at the analytical or bench scale may be difficult and expensive to scale up to preparative or industrial levels.

Q4: What is a general workflow for the large-scale isolation of this compound?

A4: A typical workflow involves several key stages, from raw plant material to the purified compound.

Large_Scale_Isolation_Workflow Plant_Material Dried & Powdered Isodon adenantha Extraction Solvent Extraction (e.g., Ethanol (B145695)/Methanol) Plant_Material->Extraction Filtration_Concentration Filtration & Concentration Extraction->Filtration_Concentration Liquid_Liquid_Partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) Filtration_Concentration->Liquid_Liquid_Partitioning Crude_Extract Crude Ethyl Acetate Extract Liquid_Liquid_Partitioning->Crude_Extract Column_Chromatography Silica (B1680970) Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Preparative_HPLC Preparative HPLC (Reversed-Phase) Fraction_Collection->Preparative_HPLC Pure_Compound Pure 1,10:4,5-Diepoxy- 7(11)-germacren-8-one Preparative_HPLC->Pure_Compound

A general workflow for the large-scale isolation of the target compound.

II. Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the large-scale isolation of this compound.

Problem Possible Cause Suggested Solution
Low Yield of Crude Extract Inefficient extraction solvent.Test a range of solvents with varying polarities (e.g., ethanol, methanol (B129727), ethyl acetate, or mixtures thereof).
Insufficient extraction time or temperature.Increase extraction time and/or temperature, but monitor for potential degradation of the target compound.
Improper plant material preparation.Ensure the plant material is thoroughly dried and finely powdered to maximize surface area for solvent penetration.
Degradation of Target Compound High temperatures during solvent evaporation.Use a rotary evaporator under reduced pressure at a low temperature (e.g., < 40°C) to concentrate the extract.
Exposure to light or acidic/basic conditions.Protect the extract from direct light and maintain a neutral pH during processing.
Problem Possible Cause Suggested Solution
Poor Separation of Compounds Inappropriate solvent system.Systematically vary the polarity of the mobile phase. Use TLC to pre-screen for the optimal solvent system that provides good separation between the target compound and impurities.
Column overloading.Reduce the amount of crude extract loaded onto the column. A general rule is 1:20 to 1:100 ratio of sample to silica gel by weight.
Irregular column packing.Ensure the silica gel is packed uniformly without any cracks or channels. A wet slurry packing method is often preferred.
Compound Elutes Too Quickly or Too Slowly Mobile phase is too polar or not polar enough.Adjust the solvent polarity. For faster elution, increase the proportion of the more polar solvent. For slower elution, decrease it.
Tailing of Peaks Compound interacting strongly with acidic silica.Add a small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. However, be cautious as this can affect compound stability.
Sample is not fully dissolved when loaded.Ensure the sample is dissolved in a minimal amount of a solvent in which it is highly soluble before loading onto the column.
Problem Possible Cause Suggested Solution
Broad Peaks and Poor Resolution Column overloading.Reduce the injection volume or the concentration of the sample.
Inefficient mobile phase.Optimize the mobile phase composition and gradient profile on an analytical scale before scaling up to preparative HPLC.
Column degradation.Use a guard column to protect the preparative column from contaminants. Flush the column regularly with a strong solvent.
Low Recovery of the Target Compound Irreversible adsorption onto the stationary phase.Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find one with optimal selectivity and recovery.
Degradation on the column.Adjust the pH of the mobile phase or add antioxidants if the compound is known to be unstable.

III. Experimental Protocols

  • Extraction:

    • Air-dried and powdered aerial parts of Isodon adenantha (e.g., 10 kg) are extracted exhaustively with 95% ethanol (3 x 50 L) at room temperature for 72 hours for each extraction.

    • The extracts are combined and concentrated under reduced pressure at a temperature below 45°C to yield a crude ethanol extract.

  • Liquid-Liquid Partitioning:

    • The crude ethanol extract is suspended in water (10 L) and partitioned successively with petroleum ether (3 x 10 L), chloroform (3 x 10 L), and ethyl acetate (3 x 10 L).

    • The ethyl acetate fraction, which is likely to contain the target compound, is concentrated under reduced pressure to yield a dried ethyl acetate extract.

  • Silica Gel Column Chromatography:

    • The ethyl acetate extract (e.g., 500 g) is subjected to column chromatography on silica gel (e.g., 5 kg, 100-200 mesh).

    • The column is eluted with a gradient of n-hexane and ethyl acetate (e.g., starting from 95:5, gradually increasing the polarity to 100% ethyl acetate).

    • Fractions of a fixed volume (e.g., 2 L) are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing the target compound are pooled and concentrated.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • The enriched fraction from the silica gel column is further purified by preparative HPLC.

    • A reversed-phase C18 column is typically used.

    • The mobile phase is a gradient of methanol and water or acetonitrile (B52724) and water.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

    • The solvent is removed under reduced pressure to yield the pure compound.

Purification_Workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification Start Dried Plant Material (Isodon adenantha) Ethanol_Extraction Exhaustive Extraction with 95% Ethanol Start->Ethanol_Extraction Concentration1 Concentration under Reduced Pressure Ethanol_Extraction->Concentration1 Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) Concentration1->Partitioning EtOAc_Fraction Collect and Concentrate Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Column Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate gradient) EtOAc_Fraction->Silica_Column TLC_Monitoring Fraction Collection & TLC Analysis Silica_Column->TLC_Monitoring Pooling Pool Fractions Containing Target Compound TLC_Monitoring->Pooling Prep_HPLC Preparative HPLC (Reversed-Phase C18, Methanol/Water gradient) Pooling->Prep_HPLC Final_Product Pure this compound Prep_HPLC->Final_Product

Detailed workflow for the isolation and purification of the target compound.

References

minimizing epimerization during chemical modification of the compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize epimerization during chemical modifications of a compound.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a significant concern in chemical synthesis?

A1: Epimerization is a chemical process that changes the configuration at a single stereocenter in a molecule with multiple stereocenters. This [1][2]results in the conversion of one diastereomer into another. In th[1]e context of peptide synthesis, this typically involves the inversion of the α-carbon of an amino acid residue, converting an L-amino acid to a D-amino acid, or vice versa. This [3]is a major concern for several reasons:

  • Biological Activity: The three-dimensional structure of a molecule is often critical for its biological function. A change in stereochemistry can drastically alter the conformation, potentially reducing or completely eliminating its intended bioactivity.

  • [3]Purification Challenges: Epimers are diastereomers with very similar physical and chemical properties. This [4]makes their separation by standard chromatographic techniques like HPLC extremely difficult, often leading to significant yield loss.

  • [3]Regulatory Scrutiny: For therapeutic compounds, the presence of epimeric impurities is a significant issue for regulatory agencies, as it can impact the safety and efficacy of the drug.

Q2[3][5]: What are the primary drivers of epimerization during chemical reactions?

A2: Epimerization is primarily driven by the following factors:

  • Base: The presence of a base is a major contributor to epimerization. Bases can abstract a proton from a stereocenter, leading to a planar intermediate (like an enolate) that can be re-protonated from either face, resulting in a mixture of epimers. The s[6][7]trength and steric hindrance of the base play a crucial role; stronger and less hindered bases tend to increase the rate of epimerization.

  • [7]Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization, increasing its rate.

  • [6][8]Solvent: The choice of solvent can influence epimerization rates. Polar solvents can stabilize the charged intermediates formed during the epimerization process, thereby facilitating it.

  • [3][7]Reaction Time: Prolonged reaction times increase the exposure of the compound to conditions that promote epimerization.

Q3[6]: How does the choice of coupling reagent impact epimerization in peptide synthesis?

A3: Coupling reagents are used to activate the carboxylic acid group of an amino acid for amide bond formation. The n[9]ature of the activated intermediate can significantly influence the susceptibility to epimerization.

  • Oxazolone (B7731731) Formation: A common pathway for epimerization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. This intermediate has an acidic proton at the α-carbon, which can be easily removed by a base, leading to racemization.

  • [3]Uronium/Phosphonium vs. Carbodiimide (B86325) Reagents: Uronium and phosphonium-based reagents like HATU, HBTU, and PyBOP are generally considered more efficient and lead to less epimerization compared to carbodiimide reagents like DCC and DIC, especially when the latter are used without racemization-suppressing additives. HATU,[10][11] in particular, is known to react faster and with less epimerization than HBTU.

  • [10]Additives: When using carbodiimide reagents, the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or OxymaPure is crucial to suppress epimerization. These[11] additives react with the activated carboxylic acid to form an active ester that is less prone to cyclization into an oxazolone. COMU,[3] which incorporates OxymaPure into its structure, has shown greater coupling efficiency and reduced epimerization compared to HBTU/HATU.

Q4[12]: What analytical techniques are used to detect and quantify epimerization?

A4: Several analytical techniques can be employed to detect and quantify the extent of epimerization:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a common and effective method for separating and quantifying diastereomers. By comparing the retention times and peak areas of the desired product and its epimer with known standards, the percentage of epimerization can be accurately determined.

  • [13][14]Gas Chromatography (GC): Chiral GC can also be used for the analysis of volatile derivatives of the compound.

  • Tandem Mass Spectrometry (LC-MS/MS): While epimers have the same mass, their fragmentation patterns in tandem mass spectrometry can differ. This technique, especially when combined with liquid chromatography, can be used to identify and quantify epimers, particularly in complex biological samples.

  • [15][16]Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, high-field NMR can be used to distinguish between epimers, as the different spatial arrangements of atoms can lead to distinct chemical shifts.

Troubleshooting Guides

Problem 1: Significant epimerization detected after a coupling reaction.

Potential Cause Troubleshooting Step Rationale
Base is too strong or not sterically hindered. Switch to a more sterically hindered and/or weaker base. For example, replace diisopropylethylamine (DIEA) with N-methylmorpholine (NMM) or 2,4,6-collidine.Ste[7]rically hindered bases are less likely to abstract the alpha-proton, which is the key step in base-catalyzed epimerization.
[7]Reaction temperature is too high.Lower the reaction temperature. Perform the coupling at 0°C or even lower if the reaction kinetics allow.Lowering the temperature reduces the available energy for the epimerization process to occur.
[6]Inappropriate coupling reagent or lack of additive.If using a carbodiimide (e.g., DCC, DIC), ensure the presence of a racemization-suppressing additive like HOBt, HOAt, or OxymaPure. Consi[11]der switching to a uronium or phosphonium-based reagent like HATU or COMU, which are known for lower epimerization rates.Add[10][12]itives form active esters that are less prone to forming the problematic oxazolone intermediate. Uroni[3]um/phosphonium reagents often lead to faster coupling and less epimerization.
[10]Prolonged reaction time.Monitor the reaction closely (e.g., by TLC or HPLC) and quench it as soon as it is complete.Minimizing the time the compound is exposed to basic conditions reduces the opportunity for epimerization.
Solvent choice. If using a highly polar aprotic solvent like DMF, consider a less polar alternative if the solubility of the reactants allows.Pol[7]ar solvents can stabilize the charged intermediates that lead to epimerization.

[7]Problem 2: Loss of chiral purity during a deprotection step.

Potential Cause Troubleshooting Step Rationale
Harsh acidic or basic conditions. If using a strong acid or base for deprotection, try using a milder reagent or reducing the concentration and/or temperature. For Fmoc deprotection, consider using a weaker base than piperidine (B6355638) or reducing the treatment time.Str[3]ong acids and bases can catalyze epimerization. Milde[6]r conditions can selectively remove the protecting group without affecting the stereocenter.
Elevated temperature during deprotection. Perform the deprotection at a lower temperature.As with coupling reactions, lower temperatures disfavor epimerization.
Extended reaction time. Monitor the deprotection reaction and stop it as soon as the protecting group is cleaved.Limiting the exposure time to acidic or basic conditions is crucial for maintaining chiral integrity.

Experimental Protocols

Protocol 1: Peptide Coupling Using HATU to Minimize Epimerization

  • Resin Preparation: Swell the resin-bound amine in a suitable solvent (e.g., DMF) for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve the N-protected amino acid (3-5 equivalents relative to the resin loading) in DMF. Add HATU (3-5 equivalents) and a sterically hindered base such as DIEA or NMM (6-10 equivalents).

  • Pre-activation (Optional but Recommended): Gently agitate the activation mixture for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a ninhydrin (B49086) test to monitor the completion of the coupling reaction.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF, followed by DCM, and then DMF again to remove any unreacted reagents and byproducts.

Protocol 2: Quantification of Epimerization using Chiral HPLC

  • Sample Preparation: Hydrolyze a small aliquot of the synthesized peptide using 6N HCl at 110°C for 24 hours.

  • Derivatization (Optional): Derivatize the hydrolyzed amino acids with a chiral derivatizing agent (e.g., Marfey's reagent) if necessary to enhance separation and detection.

  • Standard Preparation: Prepare standard solutions of the L- and D-amino acids of interest.

  • HPLC Analysis:

    • Column: Use a suitable chiral stationary phase column.

    • Mobile Phase: Use an appropriate mobile phase system for the separation of the diastereomeric derivatives.

    • Detection: Use a UV detector at a suitable wavelength.

  • Quantification: Inject the prepared sample and standards onto the HPLC system. Determine the peak areas for the L- and D-isomers in the sample chromatogram.

  • Calculation: Calculate the percentage of epimerization using the following formula: % Epimerization = [Area of D-isomer / (Area of L-isomer + Area of D-isomer)] x 100

Quantitative Data Summary

Table 1: Effect of Different Bases on Epimerization

BaseSteric HindranceRelative BasicityTypical % Epimerization
Triethylamine (TEA)LowHighHigh
Diisopropylethylamine (DIEA)HighHighModerate
N-Methylmorpholine (NMM)ModerateModerateLow
2,4,6-CollidineHighModerateVery Low

Note: Epimerization levels are highly dependent on the specific substrate and reaction conditions.

Table 2: Comparison of Common Coupling Reagents and Additives

Coupling ReagentAdditiveTypical Coupling EfficiencyRelative Risk of Epimerization
DCC/DICNoneGoodHigh
DCC/DICHOBtVery GoodModerate
DCC/DICHOAtExcellentLow
HBTUHOBtExcellentLow
HATUHOAtExcellentVery Low
COMUOxymaPureExcellentVery Low

Visualizations

Epimerization_Mechanism cluster_0 Base-Catalyzed Epimerization Chiral_Compound Chiral Compound (L-amino acid derivative) Planar_Intermediate Planar Intermediate (Enolate/Carbanion) Chiral_Compound->Planar_Intermediate -H+ Base Base Planar_Intermediate->Chiral_Compound +H+ (retention) Epimer Epimer (D-amino acid derivative) Planar_Intermediate->Epimer +H+ (inversion) Proton_Source Proton Source (e.g., Solvent)

Caption: Mechanism of base-catalyzed epimerization.

Caption: Workflow for troubleshooting epimerization.

References

Technical Support Center: Interpreting Complex NMR Spectra of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of sesquiterpenoids like 1,10:4,5-Diepoxy-7(11)-germacren-8-one.

Troubleshooting Guides

This section addresses specific issues that may arise during the acquisition and interpretation of NMR data for complex sesquiterpenoids.

Question: My ¹H-NMR spectrum is too crowded, and signals are overlapping, making interpretation impossible. What can I do?

Answer: Signal overlap is a common challenge in the ¹H-NMR spectroscopy of sesquiterpenoids due to the presence of multiple stereocenters and similar proton environments.[1] Here are several strategies to resolve this issue:

  • Change the Solvent: The chemical shifts of protons can be significantly influenced by the solvent.[1] Acquiring spectra in different deuterated solvents (e.g., changing from CDCl₃ to C₆D₆, acetone-d₆, or methanol-d₄) can alter chemical shifts and resolve overlapping signals.[1][2] Aromatic solvents like benzene-d₆ often induce significant shifts (Aromatic Solvent Induced Shifts - ASIS) that can be particularly useful for spreading out crowded spectral regions.[1]

  • Vary the Temperature: For molecules with conformational flexibility, acquiring the spectrum at different temperatures can sometimes resolve overlapping signals.[1] Higher temperatures can lead to sharper, averaged signals, while low-temperature NMR may "freeze out" different conformers, allowing for their individual characterization.[1]

  • Utilize 2D-NMR Techniques: Two-dimensional NMR experiments are essential for elucidating complex structures.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling relationships.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is crucial for determining stereochemistry.

Question: My spectrum has very broad peaks. What is the cause, and how can I fix it?

Answer: Several factors can cause peak broadening:[2]

  • Poor Shimming: The homogeneity of the magnetic field greatly affects peak shape. Always perform shimming carefully before acquisition. If automatic shimming fails, manual optimization or using a recent, good shim file might be necessary.[3]

  • Inhomogeneous Sample: Poor solubility or the presence of undissolved particles can lead to broad lines.[3][4] Ensure your compound is fully dissolved. Filtering the sample through a small plug of cotton or a syringe filter can help.[5]

  • Sample Concentration: A sample that is too concentrated can cause broadening due to viscosity or bimolecular interactions.[2][6] Diluting the sample may improve resolution. Conversely, a very dilute sample will require more scans, increasing the experiment time.

  • Paramagnetic Impurities: The presence of paramagnetic substances (like dissolved oxygen or metal ions) can significantly broaden NMR signals. Degassing the sample can sometimes help.

Question: I see unexpected peaks in my spectrum that don't belong to my compound. What are they?

Answer: These are likely impurity peaks. Common sources include:

  • Residual Solvent Signals: Even in deuterated solvents, a small amount of the protonated form remains.[7] For example, CDCl₃ will show a singlet at ~7.26 ppm, and acetone-d₆ will show a quintet at ~2.05 ppm.[7][8]

  • Water: NMR solvents can absorb moisture.[2] The water peak's position varies depending on the solvent (e.g., ~1.55 ppm in CDCl₃, ~4.8 ppm in D₂O).[7] To confirm an exchangeable proton (like -OH or -NH), add a drop of D₂O to the NMR tube and re-acquire the spectrum; the peak should diminish or disappear.[2]

  • Acetone (B3395972)/Other Solvents: Contamination from glassware is common. For instance, residual acetone from cleaning an NMR tube can be surprisingly persistent.[2]

  • Silicone Grease: This is a common contaminant from glassware joints and appears as a broad singlet near 0 ppm.

Frequently Asked Questions (FAQs)

Q1: Why can't I get a proper lock on my sample?

A1: This can happen for several reasons:

  • Insufficient Deuterated Solvent: The spectrometer requires a certain amount of deuterated solvent to achieve a lock.[3]

  • Incorrect Lock Phase: The lock signal phase might be 180 degrees off. This can usually be adjusted in the spectrometer's software.[3]

  • Wrong Solvent Selected: If you are using a solvent mixture, ensure the spectrometer is set to lock on the correct one.[3]

Q2: My integrations are not accurate, especially in the aromatic region. What should I do?

A2: If you are using CDCl₃, the residual solvent peak at 7.26 ppm can interfere with integrations in the aromatic region. Switching to a different solvent, such as acetone-d₆, can resolve this issue.[2] Also, ensure the relaxation delay (D1) is sufficiently long (at least 5 times the longest T1) for full relaxation of all protons, which is crucial for quantitative integration.

Q3: The spectrometer gives an "ADC overflow" error. What does this mean?

A3: This error indicates that the signal is too strong for the detector, often because the receiver gain (RG) is set too high or the sample is extremely concentrated.[3][5] The solution is to lower the receiver gain manually or use an automated gain setting ("rga" or "autogain") and re-run the experiment.[3][5]

Q4: My baseline is distorted and looks "wavy." How can I correct this?

A4: Sinusoidal distortions in the baseline can result from an acquisition time that is too short.[5] This can often be corrected by applying a line-broadening (apodization) function during processing or by increasing the acquisition time in subsequent experiments.[5]

Data Presentation

Table 1: Representative ¹H NMR Chemical Shifts for Key Structural Motifs

Functional Group/Proton TypeTypical Chemical Shift (δ) Range (ppm)Expected Multiplicity
Protons on epoxide carbons2.5 - 3.5d, dd, or m
Protons α to ketone2.0 - 2.8m
Vinylic protons (exocyclic C=CH₂)4.8 - 5.2s or d
Aliphatic methylene/methine protons1.2 - 2.5m
Methyl groups on saturated carbons0.8 - 1.5s or d
Methyl groups on epoxide or C=C1.2 - 1.8s

Table 2: Representative ¹³C NMR Chemical Shifts for Key Structural Motifs

Functional Group/Carbon TypeTypical Chemical Shift (δ) Range (ppm)
Carbonyl carbon (C=O)190 - 210
Vinylic carbons (C=CH₂)110 - 150
Epoxide carbons50 - 70
Carbons bearing oxygen (non-epoxide)60 - 85
Aliphatic methylene/methine carbons20 - 55
Methyl carbons15 - 30

Table 3: Common NMR Solvent Residual Peaks

Solvent¹H Residual Peak (ppm)¹³C Residual Peak (ppm)
Chloroform-d (CDCl₃)7.26 (s)77.16 (t)
Acetone-d₆ ((CD₃)₂CO)2.05 (quintet)206.26, 29.84 (septet)
DMSO-d₆ ((CD₃)₂SO)2.50 (quintet)39.52 (septet)
Benzene-d₆ (C₆D₆)7.16 (s)128.06 (t)
Methanol-d₄ (CD₃OD)3.31 (quintet), 4.87 (s, H₂O)49.00 (septet)
Data compiled from multiple sources.[7][8]

Experimental Protocols

The following are generalized protocols for key NMR experiments essential for structure elucidation. Specific parameters may need optimization.

Protocol 1: ¹H-NMR (1D Proton)

  • Sample Prep: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent in a clean NMR tube.

  • Setup: Insert the sample, lock, and shim the instrument.

  • Acquisition:

    • Determine the spectral width (SW) and transmitter offset (o1p).

    • Set the number of scans (NS) to 8 or 16.

    • Set the relaxation delay (D1) to 1-2 seconds.[1]

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum (e.g., to TMS at 0 ppm or the residual solvent peak).

Protocol 2: COSY (Correlation Spectroscopy)

  • Setup: Acquire a standard ¹H-NMR spectrum to determine the spectral width (SW) and offset (o1p).[1]

  • Acquisition:

    • Load a standard COSY parameter set.

    • Set the SW in both F1 and F2 dimensions to cover all proton signals.

    • Set data points (TD) in F2 to 1K or 2K and in F1 to 256 or 512.

    • Set NS to 2 or 4 for a moderately concentrated sample.

    • Set D1 to 1.5-2 seconds.[1]

  • Processing: Process the 2D data using appropriate window functions, Fourier transform, and symmetrization.

Protocol 3: HSQC (Heteronuclear Single Quantum Coherence)

  • Setup: Acquire 1D ¹H and ¹³C spectra to determine the spectral widths and offsets for both nuclei.[1]

  • Acquisition:

    • Load a standard HSQC parameter set (e.g., phase-edited for distinguishing CH/CH₃ from CH₂).

    • Set the ¹H spectral width in F2 and the ¹³C spectral width in F1 (a typical range for sesquiterpenoids is 0-180 ppm).[1]

    • Set TD(F2) to 1K and TD(F1) to 128 or 256.

    • Set NS to a multiple of 2 or 4.

  • Processing: Process the 2D data. A phase-edited HSQC will show CH/CH₃ peaks with a different phase than CH₂ peaks.[1]

Visualized Workflows and Logic

The following diagrams illustrate logical troubleshooting and experimental workflows.

Troubleshooting_Overlap Workflow for Resolving Overlapping NMR Signals start Overlapping Signals Observed in ¹H Spectrum change_solvent Acquire Spectrum in a Different Solvent (e.g., C₆D₆, Acetone-d₆) start->change_solvent check1 Signals Resolved? change_solvent->check1 run_2d Perform 2D NMR (COSY, HSQC) check1->run_2d No elucidate Elucidate Structure check1->elucidate Yes check2 Structure Still Ambiguous? run_2d->check2 advanced_2d Perform Advanced 2D NMR (HMBC, NOESY/ROESY) check2->advanced_2d Yes check2->elucidate No advanced_2d->elucidate

Caption: A logical workflow for resolving overlapping signals in ¹H-NMR.

Troubleshooting_Poor_Quality Troubleshooting Poor Spectrum Quality start Poor Spectrum Quality (Broad Peaks, Low S/N) check_sample Check Sample Preparation start->check_sample check_shim Check Instrument Shimming start->check_shim check_params Check Acquisition Parameters start->check_params solubility Is sample fully dissolved? Any visible particles? check_sample->solubility concentration Is concentration too high/low? check_sample->concentration shim_status Is lock level stable? Was shimming performed? check_shim->shim_status ns_scans Are NS (scans) sufficient? check_params->ns_scans d1_delay Is D1 (delay) long enough? check_params->d1_delay action_filter Action: Filter or centrifuge sample solubility->action_filter action_adjust_conc Action: Adjust concentration concentration->action_adjust_conc action_reshim Action: Re-shim carefully shim_status->action_reshim action_increase_ns Action: Increase number of scans ns_scans->action_increase_ns action_increase_d1 Action: Increase relaxation delay d1_delay->action_increase_d1

Caption: A troubleshooting guide for common causes of poor NMR spectrum quality.

References

Technical Support Center: Sesquiterpenoid Laboratory Operations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sesquiterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: My sesquiterpenoid compound shows high cytotoxicity in normal cell lines, leading to a low selectivity index. What are the common causes and how can I improve selectivity?

A1: This is a frequent challenge, indicating a narrow therapeutic window. Potential causes and solutions include:

  • Inherent Lack of Selectivity: The natural structure of the sesquiterpenoid may target pathways essential for both normal and cancerous cells.

    • Solution: Structural Modification. Consider synthesizing derivatives. For instance, adding amino groups to the α-methylene-γ-lactone moiety can enhance solubility and improve selectivity by minimizing non-specific binding to biological thiols.

  • Off-Target Effects: The compound might be interacting with unintended molecular targets.

    • Solution 1: Detailed Dose-Response Analysis. Perform a comprehensive dose-response curve to pinpoint a narrower effective concentration range that is toxic to cancer cells while sparing normal cells.

    • Solution 2: Target Identification Studies. Use techniques like proteomics or genetic screening to identify the specific molecular targets of your compound in both cancerous and normal cells.

  • Poor Bioavailability and Non-Specific Distribution: Low solubility can lead to compound aggregation and non-specific toxicity.

    • Solution: Formulation Strategies. Encapsulating the sesquiterpenoid in a drug delivery system, such as liposomes or poly(lactic-co-glycolic acid) (PLGA) nanoparticles, can improve solubility, control its release, and potentially enhance targeting to tumor tissues.[1]

Q2: I am observing inconsistent results and high variability in my MTT cytotoxicity assays. What could be the cause?

A2: Variability in MTT assays can stem from several factors:

  • Inconsistent Cell Seeding Density: Uneven cell numbers across wells will lead to variable results.

    • Solution: Ensure a homogeneous single-cell suspension before seeding. Use a reliable cell counting method and be precise with pipetting. Allow cells to adhere and stabilize for 24 hours before adding the compound.[1]

  • Compound Solubility Issues: A poorly dissolved compound results in uneven exposure in the wells.

    • Solution: Ensure your sesquiterpenoid is fully dissolved in a vehicle like DMSO before diluting it in the culture medium. The final vehicle concentration should be consistent and non-toxic across all wells.[1]

  • Incomplete Formazan (B1609692) Crystal Dissolution: This is a common source of error.

    • Solution: Ensure complete dissolution of the purple formazan crystals by gentle mixing and allowing sufficient incubation time with the solubilization solution.[1]

Q3: What are the primary challenges in the clinical development of sesquiterpenoids?

A3: Despite their potent biological activities, several hurdles hinder the clinical translation of sesquiterpenoids:

  • Poor Water Solubility: Many sesquiterpenoids are highly lipophilic, making them difficult to formulate for intravenous administration.[1]

  • Low Bioavailability: Poor solubility and rapid metabolism can lead to low concentrations of the drug reaching the target site after oral administration.[1]

  • Off-Target Toxicity: As mentioned, some sesquiterpenoids can be toxic to healthy cells, resulting in a narrow therapeutic index.[1]

  • Lack of Specific Molecular Targets: For some sesquiterpenoids, the precise molecular mechanisms of action are not fully understood, which can complicate rational drug design and development.[1]

Troubleshooting Guides

Extraction and Isolation

Problem: Low yield of sesquiterpenoids from plant extracts.

Potential Cause Troubleshooting Step
Complex Extraction Methods The isolation and purification of sesquiterpenoids from plant extracts can be difficult, often resulting in low yields and high costs.[2][3]
Inefficient Extraction Protocol The chosen extraction method may not be optimal for the target sesquiterpenoids.
Solution: Optimize the extraction protocol by evaluating different solvents, maceration times, and the use of techniques like sonication. An optimized method for Aucklandia lappa root involved one hour of shaking plus 30 minutes of sonication with 100% MeOH.[4] Advanced techniques like supercritical fluid extraction (SFE) can also be more selective and efficient.[5]
Compound Degradation During Extraction Sesquiterpenoids can be sensitive to heat and pH changes during extraction.
Solution: Use extraction methods that operate at lower temperatures, such as SFE with carbon dioxide.[5] Monitor and control the pH of the extraction solvent if your target compounds are known to be pH-sensitive.
Purification

Problem: Difficulty in purifying sesquiterpenoids to the desired level.

Potential Cause Troubleshooting Step
Co-elution of Structurally Similar Compounds Sesquiterpenoids often exist in complex mixtures with other closely related compounds, making separation by traditional chromatography challenging.
Solution: Employ advanced purification techniques like high-speed counter-current chromatography (HSCCC) which can offer better resolution and recovery rates while minimizing compound degradation.[6] Combining techniques, such as HSCCC followed by semi-preparative HPLC, can also be effective.
Irreversible Adsorption on Solid Support Conventional chromatography methods like silica (B1680970) gel column chromatography can lead to irreversible adsorption of the sample.[6]
Solution: Utilize support-free liquid-liquid partition chromatography techniques like HSCCC to avoid this issue.[6]
Crystallization Failure ("Oiling Out") The compound separates as an oil instead of crystals during crystallization.
Solution: This often occurs if the solvent's boiling point is higher than the compound's melting point or if the solution is too concentrated. Re-heat the solution to redissolve the oil, add more of the "good" solvent to reduce saturation, and allow it to cool slowly.[3] Alternatively, consider a different solvent or solvent system with a lower boiling point.
Stability and Storage

Problem: Degradation of sesquiterpenoid samples over time.

Potential Cause Troubleshooting Step
Temperature Sensitivity Elevated temperatures can accelerate the degradation of sesquiterpenoids. For instance, a study on Arnica tincture showed a 37% decrease in the main active sesquiterpene lactones after three years of storage at +30°C.[7]
Solution: Store stock solutions and pure compounds at low temperatures, such as -20°C or -80°C, to maintain stability.[8]
pH Instability The epoxide rings in some sesquiterpenoids are susceptible to opening under both acidic and alkaline conditions.[8] Sesquiterpene lactones with side chains have been shown to lose these chains at a pH of 7.4 and a temperature of 37°C, while remaining stable at pH 5.5.[9]
Solution: Use aprotic and non-acidic/non-basic organic solvents for stock solutions.[8] When working with aqueous solutions, buffer them to a pH where the compound is most stable.
Light Sensitivity Some sesquiterpene lactones are photolabile and can degrade upon exposure to UV light.[10]
Solution: Protect samples from light by using amber vials or by storing them in the dark.
Instability in Powdered Form A study on Aucklandia lappa found a loss of about 20% of total sesquiterpenes after 15-20 days in the powdered herbal drug.[4]
Solution: It is highly recommended to use freshly powdered herbal material to prevent errors in quantification.[4]
Analytical Challenges

Problem: Poor recovery of less volatile sesquiterpenoids during GC analysis.

Potential Cause Troubleshooting Step
Headspace Sampling Issues Sesquiterpenes, being less volatile than monoterpenes, may show poorer recovery with headspace sampling.[8]
Solution 1: Use Additives. Adding a carrier solvent like water and salt (NaCl) or glycerol (B35011) to the headspace vial can increase the vapor pressure of the sesquiterpenes.[8]
Solution 2: Liquid Injection. While it may require more sample preparation, liquid injection can show better recovery for less volatile terpenes.[8]
Solution 3: Solid Phase Microextraction (SPME). In SPME, analytes are absorbed or adsorbed onto a coated fiber. A direct immersion (DI) SPME method may be particularly effective for capturing less volatile sesquiterpenes.[8]
Thermal Degradation in GC Inlet High temperatures in the GC inlet can cause rearrangement of sesquiterpenoid structures.
Solution: Reduce the inlet temperature of the gas chromatography system to minimize heat-induced rearrangement products.

Problem: Overlapping signals in ¹H-NMR spectra, making interpretation difficult.

Potential Cause Troubleshooting Step
Signal Crowding The complex structures of sesquiterpenoids often lead to crowded ¹H-NMR spectra with overlapping signals.
Solution: Utilize 2D-NMR Techniques. Two-dimensional NMR spectroscopy can resolve overlapping signals by spreading them into a second dimension.[11]
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace spin systems even with overlapping signals.[11]
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. Since ¹³C spectra have a much wider chemical shift range, this helps to resolve proton signal overlap.[11]
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing valuable information about the stereochemistry of the molecule.[11]

Quantitative Data Summary

Table 1: Purification of Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by HSCCC

CompoundAmount from 540 mg n-butanol fractionPurity (by HPLC)
3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide10.8 mg91.8%
Eupalinolide A17.9 mg97.9%
Eupalinolide B19.3 mg97.1%

Table 2: Degradation of Sesquiterpene Lactones in Arnica Tincture after 3 Years of Storage

Storage TemperatureDecrease in 11α,13-dihydrohelenalin esters
+4°C13%
+25°C32%
+30°C37%

Data compiled from a study on the stability of sesquiterpene lactones in Arnica tincture.[7]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.[1]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpenoid compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: GC-MS Analysis of Sesquiterpenes

This is a general protocol for the GC-MS analysis of sesquiterpenes and can be adapted based on the specific compounds and instrument.

  • Sample Preparation: Dissolve the sesquiterpenoid sample in a suitable volatile solvent (e.g., hexane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS System:

    • Column: Use a capillary column suitable for terpene analysis, such as a HP-5 (30m × 0.25 mm i.d., 0.25 μm film thickness).[12]

    • Carrier Gas: Use high-purity Helium at a constant flow rate (e.g., 1.0 mL/min).[12]

    • Injection: Perform a split injection (e.g., 1 µL with a split ratio of 40:1).[12]

  • Temperature Program:

    • Set the initial oven temperature to 85°C and hold for 5 minutes.

    • Ramp the temperature at 3°C/min to 185°C and hold for 10 minutes.

    • Ramp the temperature at 5°C/min to 250°C and hold for 5 minutes.[12]

  • Mass Spectrometer Settings:

    • Operate in electron-impact (EI) mode with an ionization energy of 70 eV.[12]

    • Set the scan range from 33-350 amu.[12]

  • Data Analysis: Identify compounds by comparing their mass spectra and retention indices with those of known standards or reference libraries.

Protocol 3: 2D-NMR Analysis (HSQC)

This protocol outlines the general steps for acquiring a Heteronuclear Single Quantum Coherence (HSQC) spectrum.

  • Sample Preparation: Dissolve 5-10 mg of the purified sesquiterpenoid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

  • Acquire 1D Spectra: Obtain standard 1D ¹H and ¹³C spectra to determine the spectral widths and offsets for both nuclei.[11]

  • Set up the HSQC Experiment:

    • Load a standard HSQC parameter set (e.g., hsqcedetgpsisp2 on a Bruker spectrometer).[11]

    • Set the ¹H spectral width and offset in the F2 dimension and the ¹³C spectral width and offset in the F1 dimension. A typical ¹³C range for sesquiterpenoids is 0-180 ppm.[11]

    • Set the number of data points (TD) to 1K in F2 and 128 or 256 in F1.[11]

    • Set the number of scans (NS) to a multiple of 2 or 4. HSQC is more sensitive than HMBC, so fewer scans are generally needed.[11]

    • Set the relaxation delay (D1) to 1-2 seconds.[11]

  • Acquire and Process Data: Acquire the 2D data and process it using appropriate software. A phase-edited HSQC will show CH/CH₃ peaks with a different phase than CH₂ peaks, aiding in multiplicity determination.[11]

Visualizations

Signaling Pathways

Many sesquiterpenoids exert their biological effects by modulating key signaling pathways involved in inflammation and cancer. Below are simplified diagrams of major pathways targeted by these compounds.

experimental_workflow cluster_extraction Extraction & Isolation cluster_purification Purification cluster_analysis Analysis & Characterization plant_material Plant Material extraction Extraction (e.g., Maceration, SFE) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning chromatography Chromatography (e.g., HSCCC, HPLC) partitioning->chromatography pure_compound Pure Sesquiterpenoid chromatography->pure_compound structural_elucidation Structural Elucidation (NMR, MS) pure_compound->structural_elucidation bioactivity_testing Bioactivity Testing (e.g., Cytotoxicity Assay) pure_compound->bioactivity_testing

Caption: A typical experimental workflow for the isolation and characterization of sesquiterpenoids.

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoid lactones.

JAK_STAT_pathway cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc Translocates DNA DNA STAT_dimer_nuc->DNA Binds gene_expression Gene Expression DNA->gene_expression Induces cytokine Cytokine (e.g., IL-6) cytokine->receptor Binds sesquiterpenoid Sesquiterpenoids (e.g., Costunolide) sesquiterpenoid->JAK Inhibits sesquiterpenoid->STAT Inhibits Phosphorylation

Caption: Modulation of the JAK-STAT signaling pathway by certain sesquiterpenoids.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Germacrane Sesquiterpenoids, Focusing on 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of germacrane (B1241064) sesquiterpenoids, with a particular focus on 1,10:4,5-Diepoxy-7(11)-germacren-8-one. Germacranes are a significant class of natural products known for their diverse pharmacological effects, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1] This document summarizes key quantitative data from various studies, details common experimental protocols, and illustrates relevant biological pathways to support ongoing research and drug discovery efforts.

While a substantial body of research exists for various germacrane derivatives, specific experimental bioactivity data for this compound remains limited. This compound has been identified as a constituent in the ethanol (B145695) extract of Curcuma aeruginosa rhizomes. In silico toxicity prediction studies suggest that (1α,4β,5α,10β) this compound is likely non-carcinogenic and non-mutagenic. However, to provide a useful comparative context, this guide will present data from closely related germacranes.

Data Presentation: Comparative Bioactivity of Germacranes

The following tables summarize the cytotoxic and antibacterial activities of several representative germacrane sesquiterpenoids, providing a baseline for comparison.

Table 1: Cytotoxic Activity of Selected Germacrane Sesquiterpenoids

Compound/AnalogueCancer Cell LineIC50 Value (µM)Reference
Tomentrantin AK562 (Leukemia)0.40 - 5.1[2]
Tomentrantin A AnaloguesK562, CCRF-CEM (Leukemia)0.40 - 7.7[2]
Sigesbeckia orientalis isolatesA549 (Lung), MDA-MB-231 (Breast)6.02 - 10.77[3]
Mikania micrantha isolatesA549 (Lung), HepG2 (Liver), MCF-7 (Breast), HeLa (Cervical)8.97 - 27.39[4][5]
Semisynthetic Dimeric Analogue (3d)A549 (Lung)0.7[6]
Semisynthetic Monomeric Analogue (1u)A549 (Lung)4.3[6]

Table 2: Antibacterial Activity of Selected Germacrane Sesquiterpenoids

CompoundBacteriaMIC (µg/mL)MBC (µg/mL)Reference
GermacronePseudomonas aeruginosa15.631.2[7][8]
DehydrocurdioneBacillus subtilis31.231.2[7][8]
1(10), 4(5)-diepoxygermacroneVarious bacteriaWeak activityNot reported[7][8]
Mikania micrantha isolates (4, 7-9)Gram-positive & Gram-negative bacteria1.56 - 12.5Not reported[4][5]
Mikania micrantha isolates (4, 9)MRSA6.25Not reported[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the bioactivity of germacrane sesquiterpenoids.

Cytotoxicity Assays (e.g., MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (germacranes) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Assays (e.g., Nitric Oxide Inhibition Assay)

The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) is a common method to screen for anti-inflammatory activity.

  • Cell Culture and Seeding: RAW 264.7 macrophages are cultured and seeded in 96-well plates.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The amount of nitrite is calculated from a sodium nitrite standard curve, and the percentage of NO inhibition is determined.

Antibacterial Assays (e.g., Microdilution Method)

The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.

  • Bacterial Culture: Bacterial strains are grown in a suitable broth medium to a specific optical density.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto agar (B569324) plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plates after incubation.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the bioactivity of germacranes.

experimental_workflow cluster_extraction Extraction & Isolation cluster_screening Bioactivity Screening cluster_analysis Data Analysis plant_material Plant Material extraction Extraction plant_material->extraction fractionation Fractionation extraction->fractionation isolation Isolation fractionation->isolation cytotoxicity Cytotoxicity Assays isolation->cytotoxicity anti_inflammatory Anti-inflammatory Assays isolation->anti_inflammatory antimicrobial Antimicrobial Assays isolation->antimicrobial ic50_mic IC50 / MIC Determination cytotoxicity->ic50_mic anti_inflammatory->ic50_mic antimicrobial->ic50_mic

Caption: General experimental workflow for bioactivity screening of natural products.

nfkb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocation inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB->inflammatory_genes NFkB_IkB NF-κB IκBα NFkB_IkB->NFkB Release germacranes Germacranes germacranes->IKK Inhibition

Caption: Simplified NF-κB signaling pathway and the inhibitory role of germacranes.

References

A Comparative Guide to the Validation of Analytical Methods for 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of analytical methods for the quantification of 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpene lactone of the germacranolide type. Given the limited specific literature on this compound, this document draws upon established methodologies for the analysis of structurally related sesquiterpene lactones. The guide is intended for researchers, scientists, and drug development professionals.

Introduction to Analytical Methodologies

The quantification of sesquiterpene lactones like this compound is critical for various applications, including pharmacokinetic studies, quality control of natural products, and drug development. Due to the low volatility and potential thermal instability of many sesquiterpene lactones, High-Performance Liquid Chromatography (HPLC) is generally the preferred analytical technique over Gas Chromatography (GC).[1]

The two primary HPLC-based methods suitable for the analysis of this compound are:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely accessible technique suitable for routine analysis and quality control.

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): A highly sensitive and selective method, ideal for analyzing complex biological matrices and quantifying low concentrations of the analyte.[1]

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for the initial identification and structural elucidation of sesquiterpene lactones.[2][3]

Comparison of Method Performance

The selection of an analytical method depends on the specific requirements of the study, such as the nature of the sample matrix, the expected concentration of the analyte, and the required level of sensitivity and selectivity. The following table summarizes typical performance characteristics of HPLC-UV and UPLC-MS/MS methods for the analysis of sesquiterpene lactones, providing a benchmark for the expected performance for this compound analysis.

Parameter HPLC-UV UPLC-MS/MS
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 95-105%98-102%
Precision (% RSD) < 2%< 1.5%
Limit of Detection (LOD) ~10-50 ng/mL~0.1-1 ng/mL
Limit of Quantification (LOQ) ~50-200 ng/mL~0.5-5 ng/mL
Specificity Moderate to HighVery High
Sample Throughput ModerateHigh
Cost LowerHigher

Experimental Protocols

The following are detailed, adaptable protocols for the validation of an analytical method for this compound using HPLC-UV and UPLC-MS/MS.

Protocol 1: HPLC-UV Method Validation

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a Diode Array Detector (DAD) or a variable wavelength UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient elution using acetonitrile (B52724) and water is typically employed.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance. For many sesquiterpene lactones, this is in the range of 210-230 nm.

  • Injection Volume: 10 µL.

3. Validation Parameters:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by comparing the chromatograms of a blank matrix, the matrix spiked with the analyte, and a standard solution of the analyte. Peak purity analysis using a DAD can also be performed.

  • Linearity: A calibration curve is constructed by plotting the peak area against the concentration of the analyte. A minimum of five concentrations should be used. The linearity is evaluated by the correlation coefficient (R²) of the regression line, which should be > 0.999.

  • Accuracy: Determined by performing recovery studies on a sample matrix spiked with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the expected concentration). The percentage recovery is calculated.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing replicate injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or using different equipment. The precision is expressed as the relative standard deviation (% RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified. It can be estimated based on a signal-to-noise ratio of 3:1.

    • LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It can be estimated based on a signal-to-noise ratio of 10:1.

Protocol 2: UPLC-MS/MS Method Validation

1. Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[1]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.[1]

  • Ionization Mode: Positive or negative electrospray ionization (ESI) should be optimized for the analyte.

  • MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (parent ion) and a specific product ion (daughter ion) for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer.

3. Validation Parameters: The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) are assessed in a similar manner to the HPLC-UV method, with the key difference being the use of mass spectrometric detection, which provides significantly higher specificity and sensitivity.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning Method Development & Planning cluster_validation Method Validation cluster_application Method Application A Define Analytical Target Profile B Select Analytical Technique (HPLC/UPLC) A->B C Optimize Chromatographic & MS Conditions B->C D Specificity C->D Validate E Linearity D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Sample Analysis I->J Apply K Data Reporting & Interpretation J->K

Caption: Workflow for the validation of an analytical method.

Method_Comparison cluster_hplcuv HPLC-UV cluster_uplcmsms UPLC-MS/MS Robustness Robustness Cost_Effective Cost-Effective Lower_Sensitivity Lower Sensitivity Moderate_Specificity Moderate Specificity High_Sensitivity High Sensitivity High_Specificity High Specificity Higher_Cost Higher Cost Complex_Instrumentation Complex Instrumentation Analyte 1,10:4,5-Diepoxy-7(11)- germacren-8-one Quantification Analyte->Robustness Analyte->Cost_Effective Analyte->Lower_Sensitivity Analyte->Moderate_Specificity Analyte->High_Sensitivity Analyte->High_Specificity Analyte->Higher_Cost Analyte->Complex_Instrumentation

Caption: Comparison of HPLC-UV and UPLC-MS/MS methods.

References

A Comparative Guide to the Anticancer Activities of Parthenolide and 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer properties of two sesquiterpenoid lactones: the well-researched parthenolide (B1678480) and the lesser-known 1,10:4,5-Diepoxy-7(11)-germacren-8-one. While extensive data are available for parthenolide, demonstrating its potent anticancer effects, research on the bioactivity of this compound is currently limited. This document summarizes the existing experimental data for parthenolide and highlights the knowledge gap concerning this compound, offering a perspective on potential future research directions.

Parthenolide: A Potent and Well-Characterized Anticancer Agent

Parthenolide, a germacrane (B1241064) sesquiterpenoid lactone primarily isolated from the plant Tanacetum parthenium (feverfew), has been the subject of extensive research due to its significant anti-inflammatory and anticancer activities.

Quantitative Anticancer Activity of Parthenolide

The cytotoxic and antiproliferative effects of parthenolide have been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Cancer TypeCell LineIC50 (µM)Reference
Lung CarcinomaA5494.3[1]
MedulloblastomaTE6716.5[1]
Colon AdenocarcinomaHT-297.0[1]
Cervical CancerSiHa8.42 ± 0.76[2][3]
Breast CancerMCF-79.54 ± 0.82[2][3]
Non-Small Cell Lung CancerGLC-826.07 ± 0.45[4]
Non-Small Cell Lung CancerH16509.88 ± 0.09[4]
Non-Small Cell Lung CancerH129912.37 ± 1.21[4]
Non-Small Cell Lung CancerPC-915.36 ± 4.35[4]
Non-Small Cell Lung CancerA54915.38 ± 1.13[4]
Mechanism of Action of Parthenolide

Parthenolide's anticancer activity is attributed to its ability to modulate multiple cellular signaling pathways, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) transcription factor.

  • NF-κB Inhibition: Parthenolide directly inhibits the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the IκBα inhibitory protein. This retains NF-κB in the cytoplasm, blocking its translocation to the nucleus and the transcription of pro-survival and anti-apoptotic genes.

  • Induction of Apoptosis: By inhibiting NF-κB, parthenolide promotes apoptosis through both the intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins such as Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and the activation of caspases.[5] Studies have also shown that parthenolide can induce apoptosis through the upregulation of TNFRSF10B and PMAIP1 pathways.[6]

  • Cell Cycle Arrest: Parthenolide has been shown to induce cell cycle arrest at the G1 or G2/M phase in different cancer cell lines, thereby inhibiting their proliferation.[7]

  • Other Mechanisms: Parthenolide also exerts its anticancer effects by inducing oxidative stress through the generation of reactive oxygen species (ROS), and by inhibiting STAT3 and MAPK signaling pathways.

Below is a diagram illustrating the primary mechanism of action of parthenolide.

Parthenolide_Mechanism Stimulus TNF-α, IL-1, etc. Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB_NFkB IκB-NF-κB IKK->IkB_NFkB P IkB IκB IkB_NFkB->IkB Releases NFkB NF-κB (p65/p50) IkB_NFkB->NFkB Releases Proteasome Proteasome IkB->Proteasome Ub Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Parthenolide Parthenolide Parthenolide->IKK Inhibits DNA DNA NFkB_nuc->DNA Transcription Transcription of Pro-survival Genes DNA->Transcription

Caption: Parthenolide's inhibition of the NF-κB signaling pathway.

This compound: An Uncharacterized Sesquiterpenoid

This compound is a germacrane sesquiterpenoid that has been isolated from plants such as Isodon adenantha and Curcuma aeruginosa.[5] Despite its identification and availability, there is a notable absence of published experimental data on its anticancer activity.

Quantitative Anticancer Activity of this compound

To date, no studies have been found that report the IC50 values of this compound against any cancer cell lines.

Potential for Anticancer Activity: A Look at Related Compounds and Source Extracts

While direct evidence is lacking, the chemical class of germacrane sesquiterpenoids, to which this compound belongs, is known to possess cytotoxic properties. For instance, various germacrane sesquiterpenoids isolated from Sigesbeckia orientalis have demonstrated cytotoxicity against human A549 and MDA-MB-231 cancer cell lines with IC50 values ranging from 6.02 to 10.77 µM.

Furthermore, extracts from the plants known to contain this compound have shown anticancer effects. Diterpenoids from Isodon adenantha exhibited significant inhibitory activities against K562 cells, with IC50 values less than 4.0 µg/mL. Similarly, essential oil from Curcuma aeruginosa demonstrated cytotoxicity against K562 and MCF-7 cells with IC50 values of 13.43 ± 1.09 µg/mL and 20.18 ± 1.20 µg/mL, respectively. However, it is important to note that these activities are from crude extracts or other isolated compounds and cannot be directly attributed to this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anticancer activity of compounds like parthenolide.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., parthenolide) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.

Below is a workflow diagram for a typical apoptosis assay.

Apoptosis_Assay_Workflow start Start: Cancer Cell Culture treatment Treat cells with Test Compound start->treatment harvest Harvest Cells (Adherent & Floating) treatment->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & Propidium Iodide resuspend->stain incubate Incubate in Dark (15 min, RT) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify Apoptosis analyze->end

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Conclusion and Future Directions

Parthenolide stands as a promising natural product with well-documented anticancer activity, supported by a large body of experimental evidence. Its multifaceted mechanism of action, centered on the inhibition of the pro-inflammatory NF-κB pathway, makes it an attractive candidate for further drug development.

In stark contrast, this compound remains a pharmacological enigma. Despite its structural similarity to other bioactive germacrane sesquiterpenoids, its potential as an anticancer agent is yet to be explored. The lack of available data presents a clear opportunity for future research. Investigating the cytotoxic and mechanistic properties of this compound could unveil a novel anticancer agent. Researchers are encouraged to perform in vitro screening of this compound against a panel of cancer cell lines to determine its IC50 values and to subsequently explore its effects on key cellular processes such as apoptosis and cell cycle progression. Such studies would be invaluable in determining if this compound holds similar therapeutic promise to its well-studied counterpart, parthenolide.

References

comparative analysis of extraction methods for 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common extraction methods applicable to 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid found in plants such as Isodon adenantha and Curcuma aeruginosa.[1][2] The selection of an appropriate extraction technique is critical for maximizing yield and purity while minimizing environmental impact and operational costs. This document outlines conventional and modern extraction techniques, presenting their methodologies and comparing their performance based on experimental data for similar sesquiterpene lactones.

Performance Comparison of Extraction Methods

The following table summarizes the key performance indicators for three prevalent extraction methods: Conventional Solvent Extraction (CSE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). The data is compiled from studies on analogous sesquiterpene lactones to provide a comparative framework.

FeatureConventional Solvent Extraction (e.g., Maceration, Soxhlet)Microwave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE)
Extraction Yield Variable, often lower than modern techniques.Generally higher yields.[3][4]High, with potential for high selectivity.[5][6]
Purity of Extract Lower, co-extraction of undesirable compounds is common.Can be higher due to targeted heating.High, very selective for nonpolar to moderately polar compounds.[6][7]
Extraction Time Long (hours to days).[8]Short (minutes).[3][8]Relatively short to moderate (30-120 minutes).[7]
Solvent Consumption High.[8]Significantly reduced.[3][8][9]Minimal, uses CO2 as the primary solvent which can be recycled.[6]
Energy Consumption High for methods requiring heating (e.g., Soxhlet).Lower due to shorter extraction times and efficient heating.[8][10]Variable, depends on pressure and temperature requirements.
Environmental Impact High due to large volumes of organic solvents.Lower, considered a green technique.[9][10]Low, CO2 is non-toxic and generally regarded as safe.[6]
Thermal Degradation Risk of degradation for thermolabile compounds with prolonged heating.Reduced risk due to rapid and uniform heating.[4]Minimal risk as it can be performed at low temperatures.[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific plant matrices and target compound concentrations.

Conventional Solvent Extraction (CSE) Protocol

This protocol describes a standard maceration technique for the extraction of sesquiterpene lactones.

a. Sample Preparation: The dried and powdered plant material (e.g., aerial parts) is used.

b. Extraction:

  • The powdered plant material is submerged in a suitable polar organic solvent such as methanol, ethanol (B145695), or acetonitrile (B52724) in a sealed container.[11]

  • The mixture is agitated periodically and left to stand at room temperature for a period ranging from several hours to days.

  • The extract is then filtered to separate the solid plant residue.

  • The process may be repeated with fresh solvent to ensure complete extraction.

c. Post-Extraction: The collected filtrates are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract. Further purification can be achieved through techniques like column chromatography.[11]

Microwave-Assisted Extraction (MAE) Protocol

MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.[4][8]

a. Sample Preparation: Dried and finely ground plant material is used to maximize surface area exposure to the solvent and microwave radiation.[12]

b. Extraction:

  • A precise amount of the powdered plant material is mixed with an appropriate solvent (e.g., 80% ethanol) in a microwave-transparent vessel.[12]

  • The vessel is placed in a microwave extractor and subjected to a specific power level and irradiation time. These parameters (power, time, temperature, and solvent-to-solid ratio) need to be optimized for the specific plant material.[8][10]

  • The principle of MAE involves the direct absorption of microwave energy by the solvent and any residual water in the plant cells, causing rapid heating, cell wall rupture, and subsequent release of phytochemicals.[4]

c. Post-Extraction: After extraction, the mixture is cooled and filtered. The solvent is then evaporated to obtain the crude extract.[12]

Supercritical Fluid Extraction (SFE) Protocol

SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[13]

a. Sample Preparation: The plant material is dried and ground to a uniform particle size.

b. Extraction:

  • The ground material is packed into an extraction vessel.

  • Supercritical CO2, often with a polar co-solvent like ethanol to modify its polarity, is pumped through the vessel at a specific temperature and pressure.[6][7] The solvating power of the supercritical fluid can be finely tuned by adjusting these parameters.[13]

  • The supercritical fluid containing the dissolved compounds flows to a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and precipitate the extracted compounds.

c. Post-Extraction: The collected extract can be further purified if necessary. The CO2 can be condensed and recycled.

Visualizing the Workflow

The following diagrams illustrate the generalized workflows for the extraction and analysis of this compound.

ExtractionWorkflow PlantMaterial Plant Material (e.g., Isodon adenantha) Grinding Grinding & Drying PlantMaterial->Grinding Extraction Extraction Method Grinding->Extraction CSE Conventional Solvent Extraction Extraction->CSE Conventional MAE Microwave-Assisted Extraction Extraction->MAE Modern SFE Supercritical Fluid Extraction Extraction->SFE Green Filtration Filtration / Separation CSE->Filtration MAE->Filtration SFE->Filtration SolventRemoval Solvent Removal (Evaporation) Filtration->SolventRemoval CrudeExtract Crude Extract SolventRemoval->CrudeExtract Purification Purification (e.g., Chromatography) CrudeExtract->Purification PureCompound 1,10:4,5-Diepoxy-7(11)- germacren-8-one Purification->PureCompound Analysis Analysis (HPLC, NMR, MS) PureCompound->Analysis

Caption: Generalized workflow for the extraction and analysis of the target compound.

Signaling Pathways and Logical Relationships

The choice of extraction method is often guided by a balance of efficiency, cost, and environmental considerations. The following diagram illustrates the logical relationships influencing the selection of an extraction technique.

LogicalRelationship Goal High Yield & Purity MAE Microwave-Assisted Extraction Goal->MAE SFE Supercritical Fluid Extraction Goal->SFE Time Short Extraction Time Time->MAE Cost Low Operational Cost CSE Conventional Solvent Extraction Cost->CSE Lower Initial Investment Green Environmentally Friendly Green->MAE Green->SFE MAE->Time SFE->Green CSE->Cost

Caption: Decision matrix for selecting an appropriate extraction method.

References

A Researcher's Guide to Confirming the Absolute Configuration of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal assignment of the absolute configuration of complex chiral molecules is a critical step in natural product chemistry and drug discovery. This guide provides a comparative overview of the primary analytical techniques used to determine the absolute configuration of sesquiterpenoids, with a specific focus on 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a structurally intricate natural product.

While this compound is commercially available and its name suggests a defined stereochemistry, this guide delves into the experimental methodologies required for its independent verification. The structural complexity of this compound, featuring multiple stereocenters and a flexible germacrane (B1241064) core, presents a formidable challenge in stereochemical assignment. This guide will compare and contrast the most powerful techniques for this purpose: single-crystal X-ray diffraction, vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and the modified Mosher's method. By presenting detailed experimental protocols, comparative data, and visual workflows, this guide aims to equip researchers with the necessary information to select and implement the most suitable strategy for their specific needs.

Comparison of Methods for Absolute Configuration Determination

The selection of an appropriate method for determining the absolute configuration of this compound depends on several factors, including the physical state of the sample, the amount of material available, and the presence of suitable functional groups or chromophores. The following table provides a comparative summary of the key techniques.

FeatureSingle-Crystal X-ray DiffractionVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)Modified Mosher's Method (NMR)
Principle Diffraction of X-rays by a crystalline lattice to determine the three-dimensional arrangement of atoms.Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][2][3]Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution, typically requiring a chromophore.[4]Chemical derivatization of a chiral alcohol with enantiomerically pure Mosher's acid, followed by ¹H NMR analysis of the resulting diastereomers.[5]
Sample Requirements High-quality single crystal (typically 0.05-0.5 mm).[6] Can be challenging for oils or amorphous solids.[2]~1-10 mg of pure compound, soluble in a suitable solvent (e.g., CDCl₃).~0.1-1 mg of pure compound, soluble in a transparent solvent, preferably with a UV-Vis chromophore.~1-5 mg of pure compound with a secondary alcohol functional group.
Instrumentation Single-crystal X-ray diffractometer.VCD spectrometer (FTIR-based).CD spectropolarimeter.High-field NMR spectrometer.
Data Analysis Structure solution and refinement software. The Flack parameter provides a measure of the absolute configuration.Comparison of the experimental VCD spectrum with the computationally predicted spectrum (usually DFT).[2][7]Comparison of the experimental ECD spectrum with the computationally predicted spectrum (TDDFT) or application of the exciton (B1674681) chirality method.[8][9]Analysis of the chemical shift differences (Δδ) between the diastereomeric Mosher esters.[5]
Confidence Level Unambiguous and definitive when successful. Considered the "gold standard".[2]High, especially when there is a good correlation between experimental and calculated spectra.High for molecules with suitable chromophores and when computational models are accurate.High for determining the configuration of the carbinol center, but relies on empirical models of diastereomer conformation.
Limitations The primary limitation is the requirement for a high-quality single crystal, which can be difficult to obtain.[2]Requires access to a VCD spectrometer and computational resources. Can be challenging for highly flexible molecules.Less effective for molecules lacking a strong chromophore. The accuracy of computational predictions can be a limiting factor.Limited to molecules with a reactive hydroxyl (or amino) group. Can be complicated by overlapping NMR signals.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the comparison table.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides a direct and unambiguous determination of the absolute configuration.[10]

1. Crystal Growth:

  • Sample Purity: The compound must be highly pure.

  • Solvent Selection: Screen a variety of solvents and solvent mixtures to find conditions where the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile anti-solvent.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly.

  • Handling Oily Samples: If this compound is an oil, crystallization can be attempted at low temperatures or by co-crystallization with a suitable host molecule.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • The diffractometer collects a dataset of diffraction intensities by rotating the crystal in the X-ray beam.

3. Structure Solution and Refinement:

  • The collected data is processed to yield a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

  • The structural model is refined against the experimental data to optimize the atomic positions, and thermal parameters.

  • The absolute configuration is determined by analyzing the anomalous dispersion effects, typically by calculating the Flack parameter, which should be close to 0 for the correct enantiomer.[10]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, without the need for crystallization.[1][2]

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in 200-300 µL of a suitable deuterated solvent (e.g., CDCl₃) to avoid solvent interference in the IR region.

  • The solution should be clear and free of any particulate matter.

2. VCD and IR Spectra Acquisition:

  • Record the VCD and IR spectra of the sample using a VCD spectrometer.

  • Acquire the spectra over a suitable spectral range (e.g., 2000-900 cm⁻¹).

  • Collect data for a sufficient duration to achieve a good signal-to-noise ratio.

3. Computational Modeling:

  • Perform a conformational search for one enantiomer of this compound using molecular mechanics (e.g., MMFF94).

  • Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*).

  • Calculate the vibrational frequencies, IR intensities, and VCD intensities for each optimized conformer.

  • Generate a Boltzmann-averaged calculated IR and VCD spectrum based on the relative energies of the conformers.

4. Comparison and Assignment:

  • Compare the experimental VCD spectrum with the calculated spectrum of the chosen enantiomer.

  • If the signs and relative intensities of the major VCD bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer.

  • If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the opposite absolute configuration.[2][7]

Electronic Circular Dichroism (ECD) Spectroscopy

ECD is a sensitive technique for determining the absolute configuration of chiral molecules containing a chromophore. The carbonyl group in this compound can serve as a suitable chromophore.

1. Sample Preparation:

  • Dissolve approximately 0.1-0.5 mg of the compound in a UV-transparent solvent (e.g., methanol, acetonitrile) to a concentration of about 10⁻³ to 10⁻⁴ M.

2. ECD and UV-Vis Spectra Acquisition:

  • Record the ECD and UV-Vis spectra of the sample over a relevant wavelength range (e.g., 200-400 nm).

3. Computational Modeling:

  • Perform a conformational analysis for one enantiomer of the molecule as described for VCD.

  • Optimize the geometries of the low-energy conformers using DFT.

  • Calculate the electronic excitation energies and rotational strengths for each conformer using Time-Dependent DFT (TDDFT).

  • Generate a Boltzmann-averaged calculated ECD spectrum.

4. Comparison and Assignment:

  • Compare the experimental ECD spectrum with the calculated spectrum.

  • The assignment of the absolute configuration is based on the agreement between the signs and wavelengths of the Cotton effects in the experimental and calculated spectra.[8][9]

Modified Mosher's Method

The modified Mosher's method is a powerful NMR-based technique for determining the absolute configuration of secondary alcohols.[5] Although this compound does not possess a hydroxyl group, this method is included for its general importance and applicability to hydroxylated analogs.

1. Derivatization:

  • Divide a small amount (1-2 mg) of the chiral alcohol into two separate, dry NMR tubes.

  • To one tube, add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and a small amount of pyridine.

  • To the second tube, add (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) and pyridine.

  • Allow the reactions to proceed to completion to form the (S)- and (R)-MTPA esters, respectively.

2. NMR Analysis:

  • Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

  • Assign the proton signals for both esters, which may require 2D NMR experiments (e.g., COSY, HSQC).

3. Data Analysis:

  • Calculate the chemical shift differences (Δδ) for the protons in the vicinity of the stereocenter using the formula: Δδ = δS - δR, where δS and δR are the chemical shifts of the protons in the (S)- and (R)-MTPA esters, respectively.

  • According to the Mosher's method model, protons with a positive Δδ value are located on one side of the MTPA plane, and those with a negative Δδ value are on the other side.

  • This spatial arrangement allows for the assignment of the absolute configuration of the carbinol center.[5]

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental and computational methods described above.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis pure_sample Pure Compound crystal_growth Crystal Growth pure_sample->crystal_growth single_crystal Select Single Crystal crystal_growth->single_crystal mount_crystal Mount Crystal single_crystal->mount_crystal xray_diffraction X-ray Diffraction mount_crystal->xray_diffraction structure_solution Structure Solution xray_diffraction->structure_solution refinement Structure Refinement structure_solution->refinement abs_config Determine Absolute Configuration (Flack Parameter) refinement->abs_config

Caption: Workflow for absolute configuration determination by single-crystal X-ray diffraction.

vcd_workflow cluster_experimental Experimental cluster_computational Computational cluster_comparison Comparison & Assignment sample_solution Prepare Sample Solution vcd_measurement Measure VCD & IR Spectra sample_solution->vcd_measurement compare_spectra Compare Experimental & Calculated Spectra vcd_measurement->compare_spectra conf_search Conformational Search dft_optimization DFT Optimization conf_search->dft_optimization vcd_calculation VCD Spectra Calculation dft_optimization->vcd_calculation boltzmann_avg Boltzmann Averaging vcd_calculation->boltzmann_avg boltzmann_avg->compare_spectra assign_config Assign Absolute Configuration compare_spectra->assign_config

Caption: Workflow for absolute configuration determination using VCD spectroscopy.

ecd_workflow cluster_experimental Experimental cluster_computational Computational cluster_comparison Comparison & Assignment sample_solution Prepare Sample Solution ecd_measurement Measure ECD & UV-Vis Spectra sample_solution->ecd_measurement compare_spectra Compare Experimental & Calculated Spectra ecd_measurement->compare_spectra conf_search Conformational Search dft_optimization DFT Optimization conf_search->dft_optimization tddft_calculation TDDFT Calculation dft_optimization->tddft_calculation boltzmann_avg Boltzmann Averaging tddft_calculation->boltzmann_avg boltzmann_avg->compare_spectra assign_config Assign Absolute Configuration compare_spectra->assign_config

Caption: Workflow for absolute configuration determination using ECD spectroscopy.

mosher_workflow cluster_derivatization Derivatization cluster_nmr NMR Analysis cluster_analysis Data Analysis chiral_alcohol Chiral Alcohol react_r_mtpa React with (R)-MTPA-Cl chiral_alcohol->react_r_mtpa react_s_mtpa React with (S)-MTPA-Cl chiral_alcohol->react_s_mtpa r_ester (R)-MTPA Ester react_r_mtpa->r_ester s_ester (S)-MTPA Ester react_s_mtpa->s_ester nmr_r Acquire ¹H NMR r_ester->nmr_r nmr_s Acquire ¹H NMR s_ester->nmr_s calculate_delta Calculate Δδ (δS - δR) nmr_r->calculate_delta nmr_s->calculate_delta apply_model Apply Mosher's Model calculate_delta->apply_model assign_config Assign Absolute Configuration apply_model->assign_config

Caption: Workflow for the modified Mosher's method.

References

A Comparative Analysis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one and Its Isomeric Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one with its constitutional isomers, 1,10-epoxygermacrone (B1258720) and 4,5-epoxygermacrone (B3028779). This comparison is based on available spectroscopic and biological data to highlight the structural and functional differences arising from the degree and position of epoxidation.

Germacranes, a class of sesquiterpenoids, are widely recognized for their diverse biological activities. The introduction of epoxide moieties into the germacrane (B1241064) skeleton can significantly modulate their physicochemical properties and biological efficacy. This guide focuses on this compound, a diepoxide, and compares it with its mono-epoxidized constitutional isomers. These isomers are key intermediates in the synthetic pathway leading to the diepoxy compound and are themselves subjects of interest for their potential bioactivities.

Structural and Physicochemical Comparison

The key structural difference between this compound and its isomers lies in the number and location of the epoxide rings on the germacrane framework. This compound possesses two epoxide rings, one at the C1-C10 position and another at the C4-C5 position. In contrast, 1,10-epoxygermacrone and 4,5-epoxygermacrone each contain a single epoxide ring at the respective positions.

Below is a diagram illustrating the structural relationships between these compounds.

graph { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

A [label="Germacrone", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="1,10-Epoxygermacrone\n(Isomer 1)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; C [label="4,5-Epoxygermacrone\n(Isomer 2)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; D [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled", shape=box];

A -> B [label="Epoxidation", color="#34A853"]; A -> C [label="Epoxidation", color="#34A853"]; B -> D [label="Further\nEpoxidation", color="#EA4335"]; C -> D [label="Further\nEpoxidation", color="#EA4335"]; }

Figure 1: Synthetic relationship between germacrone (B1671451) and its epoxy derivatives.

A summary of the key physicochemical and spectroscopic data for this compound and its mono-epoxy isomers is presented in the table below. The data has been compiled from various sources, and direct comparison should be made with caution due to potential variations in experimental conditions.

PropertyThis compound1,10-Epoxygermacrone4,5-Epoxygermacrone
IUPAC Name (1R,4S,5S,10S)-1,5,8-trimethyl-8-(prop-1-en-2-yl)-3,12-dioxabicyclo[9.1.0]dodecan-6-one(4E,7E)-4,8-dimethyl-11-(propan-2-ylidene)-2-oxabicyclo[8.1.0]undeca-4,7-dien-6-one(1E,7E)-1,8-dimethyl-4-(propan-2-ylidene)-11-oxabicyclo[8.1.0]undeca-1,7-dien-5-one
Molecular Formula C₁₅H₂₂O₃C₁₅H₂₂O₂C₁₅H₂₂O₂
Molecular Weight 250.34 g/mol 234.34 g/mol 234.34 g/mol
¹H NMR (CDCl₃, δ ppm) Data not readily available in comparative context.Specific shifts for key protons would be listed here.Specific shifts for key protons would be listed here.
¹³C NMR (CDCl₃, δ ppm) Data not readily available in comparative context.Specific shifts for key carbons would be listed here.Specific shifts for key carbons would be listed here.

Comparative Biological Activities

The biological activities of germacrone and its derivatives have been a subject of significant research interest. Epoxidation is a key chemical modification that can enhance or alter the bioactivity of these sesquiterpenoids.

Insecticidal and Acaricidal Activity

Studies have shown that germacrone derivatives possess notable insecticidal and acaricidal properties. While specific comparative data for this compound is limited, research on related germacrone epoxides provides valuable insights. For instance, certain mono-epoxides of germacrone have demonstrated potent activity against various pests. The presence and position of the epoxide ring are critical for this activity. It is hypothesized that the increased polarity and reactivity conferred by the epoxide groups contribute to their interaction with biological targets in insects.

Cytotoxic Activity

Germacrone and its derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The introduction of epoxide functionalities can enhance the cytotoxic potential of the parent compound. This is often attributed to the ability of the epoxide ring to alkylate cellular macromolecules, such as DNA and proteins, leading to apoptosis. The diepoxy nature of this compound suggests it may have enhanced cytotoxic potential compared to its mono-epoxy precursors, although direct comparative studies are needed to confirm this.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of germacrone epoxides, based on methodologies reported in the scientific literature.

Synthesis of Germacrone Epoxides

General Procedure for Epoxidation:

  • Germacrone is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or chloroform.

  • The solution is cooled in an ice bath to 0 °C.

  • A peroxy acid, typically meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the stirred solution. The stoichiometry of m-CPBA is controlled to favor the formation of mono- or di-epoxides. For mono-epoxides, approximately one equivalent of m-CPBA is used. For the diepoxide, an excess of m-CPBA is employed.

  • The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a reducing agent solution, such as aqueous sodium thiosulfate, to destroy excess peroxy acid.

  • The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude product, a mixture of isomers, is purified by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent to isolate the individual epoxides.

In Vitro Cytotoxicity Assay (MTT Assay)

Protocol:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • The test compounds (this compound and its isomers) are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations.

  • The culture medium is removed from the wells, and the cells are treated with the various concentrations of the test compounds. A control group is treated with DMSO-containing medium at the same concentration as the highest compound concentration.

  • The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • Following incubation, the treatment medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration of 0.5 mg/mL) and incubated for another 2-4 hours.

  • The MTT-containing medium is then removed, and the formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the control group, and the half-maximal inhibitory concentration (IC₅₀) values are determined from the dose-response curves.

Conclusion

The structural variations between this compound and its mono-epoxy isomers, 1,10-epoxygermacrone and 4,5-epoxygermacrone, are expected to translate into significant differences in their biological profiles. The presence of an additional epoxide ring in the diepoxy compound likely enhances its reactivity and potential for interaction with biological targets. While comprehensive comparative data is still emerging, the available information suggests that the degree and position of epoxidation are critical determinants of the insecticidal and cytotoxic activities of these germacrane sesquiterpenoids. Further research involving direct, side-by-side comparisons of these compounds under standardized experimental conditions is necessary to fully elucidate their structure-activity relationships and to identify the most promising candidates for further development in agrochemical or pharmaceutical applications.

A Comparative Purity Analysis: Synthetic vs. Natural 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the purity profiles of synthetically produced versus naturally derived 1,10:4,5-Diepoxy-7(11)-germacren-8-one. This sesquiterpenoid, isolated from plant sources such as Isodon adenantha, is of growing interest for its potential biological activities.[1][2][3] As with many natural products, the availability of a synthetic alternative raises critical questions regarding purity and the nature of potential contaminants. This document outlines the key differences in impurity profiles between the two sources and provides detailed experimental protocols for their assessment.

Data Presentation: Purity and Impurity Profile Comparison

The purity of this compound from both synthetic and natural origins is typically high, often exceeding 98%. However, the nature of the trace impurities is fundamentally different, reflecting their distinct origins.

ParameterSynthetic this compoundNatural this compound
Typical Purity ≥ 98%≥ 98%
Source Chemical SynthesisExtraction from Isodon adenantha and other plant sources.[1][2]
Potential Impurities - Unreacted starting materials- Reagents and catalysts (e.g., heavy metals)- By-products of side reactions- Stereoisomers- Other co-extracted terpenoids and phytochemicals (e.g., other sesquiterpenoids, flavonoids, pigments)- Residual extraction solvents (e.g., methanol (B129727), ethanol, chloroform)- Plant-derived contaminants (e.g., lipids, chlorophyll)
Batch-to-Batch Consistency Generally high, with a well-defined and consistent impurity profile.Can be more variable due to factors such as plant genetics, growing conditions, harvest time, and extraction efficiency.

Experimental Protocols

Accurate determination of this compound purity and the identification of impurities rely on a suite of robust analytical methodologies.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for quantifying the purity of the target compound by separating it from non-volatile impurities.

  • Objective: To determine the percentage purity of this compound.

  • Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective for separating sesquiterpenoids.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the compound's UV spectrum, or ELSD for universal detection.

    • Sample Preparation: Accurately weigh and dissolve the synthetic or natural sample in a suitable solvent like methanol or acetonitrile.

    • Analysis: Inject the sample solution. The purity is calculated based on the area of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is ideal for identifying and quantifying volatile and semi-volatile organic compounds that may be present as impurities.

  • Objective: To identify and quantify volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Method:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp (e.g., starting at 60°C and increasing to 280°C) to separate compounds with different boiling points.

    • Injection: Splitless injection of the sample solution.

    • MS Detection: Electron Ionization (EI) mode with a mass range of m/z 40-500.

    • Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Analysis: Impurities are identified by comparing their mass spectra with spectral libraries (e.g., NIST) and their retention times with those of known standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Impurity Identification

NMR spectroscopy is a powerful tool for confirming the chemical structure of the target compound and for identifying structurally related impurities.

  • Objective: To confirm the chemical structure of this compound and to detect and identify structurally related impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents: Deuterated solvents (e.g., CDCl₃, DMSO-d₆), Tetramethylsilane (TMS) as an internal standard.

  • Procedure:

    • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent.

    • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. More advanced 2D NMR experiments like COSY, HSQC, and HMBC can be performed for detailed structural elucidation of impurities.

    • Analysis: Compare the obtained spectra with the known NMR data for this compound. The presence of unexpected signals may indicate impurities, which can be identified by analyzing their chemical shifts, coupling constants, and correlations in 2D NMR spectra.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for purity analysis and the logical relationship in the comparison of synthetic and natural this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Purity Determination Synthetic Synthetic Sample HPLC HPLC Synthetic->HPLC GCMS GC-MS Synthetic->GCMS NMR NMR Synthetic->NMR Natural Natural Sample Natural->HPLC Natural->GCMS Natural->NMR Purity Purity (%) HPLC->Purity Impurity_ID Impurity Identification GCMS->Impurity_ID NMR->Impurity_ID Structural_Verification Structural Verification NMR->Structural_Verification

Caption: Experimental workflow for purity analysis.

comparison_logic cluster_source Source cluster_impurities Characteristic Impurities cluster_assessment Purity Assessment Synthetic Chemical Synthesis Synthetic_Impurities Reagents, Catalysts, By-products, Isomers Synthetic->Synthetic_Impurities Natural Natural Extraction Natural_Impurities Co-extracted Phytochemicals, Solvents, Plant Matter Natural->Natural_Impurities Final_Purity Comparative Purity Profile Synthetic_Impurities->Final_Purity Natural_Impurities->Final_Purity

Caption: Logical comparison of impurity sources.

References

in silico vs. in vitro activity of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Silico and In Vitro Activity of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a sesquiterpenoid natural product that has been isolated from various medicinal plants, including Isodon adenantha and Curcuma aeruginosa.[1][2][3] As part of the broader chemical profile of these plants, this compound is of interest for its potential biological activities. This guide provides a comparative overview of the currently available in silico predictions and in vitro experimental data related to this molecule. While direct, head-to-head comparative studies on the pure compound are limited, this document synthesizes findings from computational toxicity predictions and experimental studies on plant extracts containing this sesquiterpenoid to offer a comprehensive perspective for future research and drug discovery efforts.

Data Presentation: In Silico vs. In Vitro Findings

The following tables summarize the available quantitative and qualitative data for this compound. It is important to note that the in vitro data presented is primarily from studies on crude extracts of plants known to contain this compound, and therefore reflects the combined bioactivity of multiple constituents.

Table 1: Summary of In Silico Predictions for this compound

Prediction TypeEndpointFindingSupporting Evidence
ToxicologyCarcinogenicityPredicted to be a carcinogenIn silico models based on structure-activity relationships have flagged this compound as a potential carcinogen.[4]
ToxicologyGeneral ToxicityAssociated with toxicityMetabolite analysis of Curcuma aeruginosa extracts has linked the m/z value corresponding to this compound (250.165) with toxic activity.[5]

Table 2: Summary of In Vitro Activities of Plant Extracts Containing this compound

Plant SourceExtract TypeAssayTarget/Cell LineResults
Curcuma aeruginosan-hexane and chloroform (B151607) fractionsMTT AssayMCF-7 (Breast Carcinoma), Ca-ski (Cervical Carcinoma)Low cytotoxic activity (IC50 < 100 µg/mL)[6]
Curcuma aeruginosan-hexane and chloroform fractionsMTT AssayHela S3 (Cervical Carcinoma), T-47D (Breast Carcinoma), Vero (Normal)Not toxic (IC50 > 500 µg/mL)[6]
Curcuma aeruginosaMethanol extractMTT AssayA-549 (Lung Adenocarcinoma), HeLa (Cervical Carcinoma)Cytotoxic; induced DNA damage and apoptosis via caspase-8 and -3 activation.[7]
Curcuma aeruginosaEthanol extractGriess AssayLPS-stimulated RAW 264.7 MacrophagesInhibition of nitric oxide (NO) synthesis (IC50 of 29.03 ± 4.37 µg/mL for the extract).[8]
Isodon adenanthaNot specifiedNot specifiedK562 (Leukemia)Diterpenoids from this plant showed significant inhibitory activities (IC50 < 4.0 µg/mL), though the activity of the sesquiterpenoid fraction was not specified.[9]

Experimental Protocols

In Silico Carcinogenicity Prediction

The in silico prediction of carcinogenicity for compounds like this compound typically involves computational models that use the chemical structure of a molecule to predict its potential to cause cancer. These models are built on large databases of compounds with known carcinogenic properties and employ a variety of approaches:

  • Structural Alerts: These are specific chemical substructures that are known to be associated with carcinogenicity. The presence of such alerts in a molecule can flag it as a potential carcinogen.

  • Quantitative Structure-Activity Relationship (QSAR) Models: These are statistical models that correlate the chemical structure of a compound with its biological activity. For carcinogenicity, these models are trained on datasets of known carcinogens and non-carcinogens to predict the activity of new compounds.

  • Expert Rule-Based Systems: These systems use a set of rules, derived from expert knowledge of chemical carcinogenesis, to predict the carcinogenic potential of a compound.

In Vitro Cytotoxicity (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A-549) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (or extract) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vitro Anti-Inflammatory Activity (Griess Assay for Nitric Oxide)

The Griess assay is used to measure the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO).

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of NO.

  • Treatment: The cells are co-treated with LPS and various concentrations of the test compound (or extract).

  • Sample Collection: After a specific incubation period, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with the Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic solution). Nitrite in the supernatant reacts with the Griess reagent to form a purple azo compound.

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at approximately 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve of known nitrite concentrations. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any treatment.

Visualization of Associated Pathways and Workflows

In_Silico_Toxicity_Workflow In Silico Toxicity Prediction Workflow cluster_input Input cluster_models Prediction Models cluster_output Output Compound This compound Structure QSAR QSAR Models Compound->QSAR Structural_Alerts Structural Alerts Compound->Structural_Alerts Expert_Systems Expert Rule-Based Systems Compound->Expert_Systems Prediction Carcinogenicity/Toxicity Prediction QSAR->Prediction Structural_Alerts->Prediction Expert_Systems->Prediction

Caption: Workflow for in silico toxicity prediction.

In_Vitro_Anti_Inflammatory_Pathway Hypothesized Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB Activates iNOS_Gene iNOS Gene Transcription NF_kB->iNOS_Gene Promotes iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO Produces Compound 1,10:4,5-Diepoxy- 7(11)-germacren-8-one (in extract) Compound->NF_kB Inhibits?

Caption: Potential anti-inflammatory mechanism of action.

Conclusion

The available evidence suggests that this compound may possess biological activity, with in silico models predicting potential toxicity and carcinogenicity.[4][5] In vitro studies on extracts from Curcuma aeruginosa, a plant containing this compound, have demonstrated cytotoxic effects against several cancer cell lines and anti-inflammatory properties through the inhibition of nitric oxide production.[6][7][8]

However, a significant gap exists in the literature, as there are no studies that directly compare the in silico predictions with the in vitro activity of the purified this compound. The bioactivity observed in plant extracts is the result of a complex mixture of phytochemicals, and the specific contribution of this diepoxy-germacren-8-one derivative remains to be elucidated.

Future research should focus on isolating or synthesizing this compound in sufficient quantities for comprehensive biological evaluation. Such studies should aim to:

  • Validate the in silico toxicity predictions using in vitro and in vivo models.

  • Determine the specific IC50 values of the pure compound against a panel of cancer cell lines to understand its cytotoxic potential.

  • Investigate its anti-inflammatory activity and elucidate the precise molecular targets and signaling pathways involved, such as the NF-κB pathway.

  • Perform molecular docking and dynamics simulations with validated biological targets to understand its mechanism of action at a molecular level and to guide the design of more potent and selective derivatives.

By addressing these research gaps, a clearer understanding of the therapeutic potential and risks associated with this compound can be achieved, paving the way for its potential development as a lead compound in drug discovery.

References

Safety Operating Guide

Proper Disposal of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid compound intended for research purposes. Adherence to these protocols is essential for protecting laboratory personnel, the environment, and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with the Resource Conservation and Recovery Act (RCRA) and other relevant federal, state, and local regulations.[2][3] The following steps outline the recommended procedure for its disposal as hazardous chemical waste.

1. Waste Identification and Classification:

  • Treat all unused or leftover this compound as hazardous chemical waste.

  • Do not dispose of this chemical down the drain or in regular trash.[4][5]

  • Consult your institution's Environmental Health and Safety (EH&S) department for specific guidance on waste classification.

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid form of the compound, contaminated lab materials (e.g., weigh boats, filter paper), and spill cleanup materials in a designated, compatible hazardous waste container.

  • Liquid Waste: If the compound is in a solvent, collect it in a separate, compatible liquid hazardous waste container.

    • Segregate halogenated and non-halogenated solvent waste streams, as disposal costs can differ.[5]

  • Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

3. Container Management:

  • Use containers that are chemically compatible with the waste being collected.[2]

  • Ensure containers are in good condition, with no leaks or deterioration, and have a secure, screw-top lid.[4]

  • Keep waste containers closed at all times, except when adding waste.[3][5]

  • Do not overfill containers; leave at least one inch of headspace to allow for expansion.[4]

4. Labeling:

  • Label all hazardous waste containers clearly and accurately as soon as waste is added.[3][5]

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The name and contact information of the Principal Investigator (PI) or laboratory supervisor.

    • The building and room number where the waste was generated.[5]

    • The accumulation start date.

5. Storage:

  • Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4]

  • The SAA must be at or near the point of generation.[3]

  • Ensure the storage area is well-ventilated and that incompatible chemicals are stored separately.[4]

6. Waste Pickup and Disposal:

  • Once a waste container is full or has been in accumulation for the maximum allowable time (typically six to twelve months), arrange for its collection by your institution's EH&S department.[3][6]

  • Do not transport hazardous waste outside of the laboratory yourself.[5]

Quantitative Data Summary

ParameterGuidelineSource
Maximum Accumulation Time 6-12 months (check institutional policy)[3][6]
Maximum Volume in SAA 55 gallons (total hazardous waste)[3]
Acutely Toxic Waste Limit 1 quart[3]
Container Headspace Minimum 1 inch[4]

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Identify Waste (Solid, Liquid, Sharps) B Select Compatible Container A->B C Collect Waste in Designated Container D Label Container Immediately C->D E Store in Satellite Accumulation Area (SAA) D->E F Monitor Fill Level & Accumulation Time G Request Pickup from Environmental Health & Safety (EH&S) F->G H EH&S Transports for Final Disposal G->H DisposalPrinciples cluster_regulations Regulatory Framework cluster_practices Laboratory Practices cluster_outcome Desired Outcome RCRA RCRA Segregation Waste Segregation RCRA->Segregation Storage Safe Storage (SAA) RCRA->Storage EPA EPA Containment Proper Containment EPA->Containment EPA->Storage Local State/Local Regulations Labeling Accurate Labeling Local->Labeling Safety Personnel & Environmental Safety Segregation->Safety Containment->Safety Compliance Regulatory Compliance Labeling->Compliance Storage->Safety Storage->Compliance

References

Personal protective equipment for handling 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational procedures, and disposal plans for handling 1,10:4,5-Diepoxy-7(11)-germacren-8-one (CAS No. 32179-18-3). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data from structurally similar diepoxy compounds, general handling procedures for sesquiterpene lactones, and toxicity predictions.

Anticipated Hazards

Given its chemical structure as a diepoxy sesquiterpenoid, this compound should be handled as a hazardous substance. Safety data sheets for other diepoxy compounds indicate potential health risks, including:

  • Toxicity: Harmful if swallowed and toxic upon skin contact.[1]

  • Carcinogenicity: A toxicity prediction study has indicated that this compound may be a carcinogen.[2] Other diepoxy compounds are also suspected of causing cancer.[3][4]

  • Mutagenicity: Laboratory experiments on similar compounds have shown mutagenic effects.[1][4]

  • Skin and Eye Irritation: May cause skin irritation and serious eye damage.[3][4] Sesquiterpene lactones, a class to which this compound belongs, can be skin sensitizers.

  • Respiratory Irritation: Inhalation may lead to respiratory tract irritation.[1][3][4]

Personal Protective Equipment (PPE)

Strict adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.
Eye Protection Safety Goggles/Face ShieldChemical splash goggles are required. A face shield should be worn when there is a significant risk of splashing.
Body Protection Laboratory Coat/CoverallsA flame-resistant lab coat should be worn at all times. For larger quantities, chemical-resistant coveralls are advised.
Respiratory Protection Fume Hood/RespiratorAll handling of the compound must be conducted in a certified chemical fume hood.
Foot Protection Closed-toe ShoesImpervious, closed-toe shoes must be worn in the laboratory.

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is essential to maintain a safe laboratory environment.

Experimental Protocol for Handling:

  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing and Aliquoting:

    • Perform all manipulations, including weighing and preparing solutions, within a chemical fume hood to prevent inhalation of any powders or aerosols.

    • Use disposable weighing boats and spatulas to avoid cross-contamination.

  • Solution Preparation:

    • This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, and DMSO.

    • When dissolving, add the solvent slowly to the compound to prevent splashing.

  • Personal Hygiene:

    • Avoid eating, drinking, or smoking in the laboratory.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Spill Management:

    • Small Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

    • Large Spills: For larger spills, evacuate the immediate area and follow your institution's emergency spill response procedures.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Uncured Compound and Contaminated Materials: All waste containing the uncured compound, including unused product, contaminated absorbents, and disposable PPE (gloves, weighing boats, etc.), must be collected in a designated and clearly labeled hazardous waste container. Uncured epoxy resins are considered hazardous waste.

  • Cured Compound: Once fully cured, epoxy compounds are generally considered inert and non-hazardous and can be disposed of as regular solid waste.[5][6][7][8] However, given the potential carcinogenicity of this specific compound, it is prudent to consult with your institution's environmental health and safety (EHS) office for guidance on the disposal of the cured material.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.

  • Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office.

Disposal Procedure:

  • Collect all hazardous waste in compatible, sealed containers.

  • Label the waste container with "Hazardous Waste" and a full description of the contents.

  • Arrange for waste pickup and disposal through your institution's certified hazardous waste management provider.

Workflow Diagrams

The following diagrams illustrate the recommended workflows for handling and disposing of this compound.

HandlingWorkflow Diagram 1: Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling cluster_spill Spill Response prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe handling_weigh Weigh Compound prep_ppe->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve spill_small Small Spill: Absorb & Collect handling_weigh->spill_small post_store Store Compound Securely handling_dissolve->post_store post_clean Clean Work Area handling_dissolve->post_clean spill_large Large Spill: Evacuate & Report handling_dissolve->spill_large post_wash Wash Hands Thoroughly post_clean->post_wash

Caption: Handling Workflow Diagram

DisposalWorkflow Diagram 2: Disposal Workflow for this compound cluster_waste_gen Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal waste_uncured Uncured Compound & Contaminated PPE collect_hazardous Hazardous Waste Container waste_uncured->collect_hazardous waste_cured Cured Compound collect_solid Solid Waste (Consult EHS) waste_cured->collect_solid waste_rinsate Container Rinsate waste_rinsate->collect_hazardous disposal_provider Certified Waste Disposal collect_hazardous->disposal_provider collect_solid->disposal_provider

Caption: Disposal Workflow Diagram

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.